molecular formula C9H9NO3 B1265492 3-Acetamidobenzoic acid CAS No. 587-48-4

3-Acetamidobenzoic acid

Cat. No.: B1265492
CAS No.: 587-48-4
M. Wt: 179.17 g/mol
InChI Key: RGDPZMQZWZMONQ-UHFFFAOYSA-N
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Description

3-Acetamidobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4001. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - meta-Aminobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-acetamidobenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDPZMQZWZMONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

67011-40-9 (mono-hydrochloride salt)
Record name 3-Acetamidobenzoic acid
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DSSTOX Substance ID

DTXSID2060418
Record name 3-Acetamidobenzoic acid
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Molecular Weight

179.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

587-48-4
Record name 3-Acetamidobenzoic acid
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Record name 3-Acetamidobenzoic acid
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Record name Benzoic acid, 3-(acetylamino)-
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Foundational & Exploratory

An In-depth Technical Guide to 3-Acetamidobenzoic Acid (CAS 587-48-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidobenzoic acid, with the CAS number 587-48-4, is an organic compound that belongs to the family of acetamidobenzoic acids. It is a derivative of benzoic acid and an isomer of both 2-acetamidobenzoic acid and 4-acetamidobenzoic acid. This molecule features a central benzene (B151609) ring substituted with a carboxylic acid group and an acetamido group at the meta-position. Its structure makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and a discussion of its relevance in research, with a focus on data presentation and experimental methodology.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties

PropertyValueReference(s)
CAS Number 587-48-4[1][2][3]
Molecular Formula C₉H₉NO₃[1][2]
Molecular Weight 179.17 g/mol [1]
Appearance White to off-white or beige powder/crystals[4]
Melting Point 247-252 °C[2]
Boiling Point 444.1 °C (Predicted)[2]
Density 1.326 g/cm³ (Predicted)[2]
pKa Not available
LogP 1.3[1]
Solubility Soluble in ethanol (B145695); insoluble in water and ether.[4]

Table 2: Spectroscopic Data References

Spectroscopic TechniqueDatabase/Reference
¹H NMR PubChem, ChemicalBook
¹³C NMR PubChem
Infrared (IR) PubChem, SpectraBase
Mass Spectrometry (MS) PubChem, NIST WebBook

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the N-acetylation of 3-aminobenzoic acid using acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme

Synthesis_of_3_Acetamidobenzoic_acid cluster_reactants Reactants cluster_product Product reactant1 3-Aminobenzoic Acid reaction_node Acetylation reactant1->reaction_node + reactant2 Acetic Anhydride reactant2->reaction_node product This compound reaction_node->product

Figure 1: Synthesis of this compound via acetylation.
Detailed Experimental Protocol

This protocol is adapted from established procedures for the acetylation of aromatic amines.

Materials:

  • 3-Aminobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)

  • Heating plate

  • Magnetic stirrer

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of 3-aminobenzoic acid in 20 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution. Alternatively, the reaction can be carried out without a solvent.

  • Acetylation: To the stirred solution, slowly add 6.0 mL of acetic anhydride. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to approximately 100-110 °C for 15-20 minutes.

  • Hydrolysis of Excess Anhydride: Carefully add 20 mL of cold deionized water to the reaction mixture to hydrolyze any unreacted acetic anhydride.

  • Precipitation: Cool the mixture in an ice bath to induce the precipitation of the crude this compound.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven.

Experimental Workflow

Experimental_Workflow_Synthesis A Dissolve 3-Aminobenzoic Acid in Glacial Acetic Acid B Add Acetic Anhydride A->B C Heat Reaction Mixture B->C D Hydrolyze Excess Anhydride with Water C->D E Precipitate Product by Cooling D->E F Isolate Crude Product (Vacuum Filtration) E->F G Recrystallize from Ethanol/Water F->G H Dry Purified Product G->H

Figure 2: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds. Its bifunctional nature, possessing both a carboxylic acid and an amide group, allows for a variety of chemical transformations.

While direct biological activity data for this compound is limited in publicly available literature, its derivatives have been investigated for various therapeutic applications. For instance, some studies have explored derivatives of acetamidobenzoic acid as potential inhibitors of enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of type 2 diabetes and obesity. Additionally, other research has focused on acetamidobenzoic acid scaffolds in the development of antimicrobial agents.

The primary role of this compound in drug development is as a key building block. The carboxylic acid group can be converted to esters, amides, or other functional groups, while the acetamido group can be hydrolyzed back to an amine for further derivatization. This allows for the systematic modification of a lead compound's structure to optimize its pharmacological properties, a process central to medicinal chemistry. A notable application of a related compound, 3-acetamido-5-aminobenzoic acid, is as an intermediate in the synthesis of iodine-containing X-ray contrast agents[5].

Potential Signaling Pathway Involvement (Hypothetical)

Given the lack of direct evidence for the biological activity of this compound, its involvement in signaling pathways remains speculative. However, based on the known activities of its derivatives, one could hypothesize potential interactions. For example, if a derivative of this compound were to inhibit a protein kinase, it would interfere with phosphorylation cascades that are central to numerous cellular processes, including cell growth, differentiation, and apoptosis.

The logical relationship for investigating such a potential role is outlined below.

Signaling_Pathway_Investigation A This compound (or its derivatives) B Cell-based Assay (e.g., proliferation, apoptosis) A->B C Target Identification (e.g., affinity chromatography, proteomics) B->C If activity observed E Western Blot Analysis of Signaling Proteins B->E If activity observed D Enzymatic Assay (e.g., kinase inhibition) C->D F Elucidation of Mechanism of Action D->F E->F

Figure 3: Logical workflow for investigating potential signaling pathway involvement.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation[1].

GHS Hazard Statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound (CAS 587-48-4) is a valuable organic intermediate with well-defined chemical and physical properties. Its synthesis via the acetylation of 3-aminobenzoic acid is a straightforward and efficient process. While direct biological activity and its role in specific signaling pathways are not yet well-documented, its utility as a scaffold in the synthesis of medicinally relevant compounds is evident. This technical guide provides researchers and drug development professionals with the core information necessary for the safe handling, synthesis, and further investigation of this versatile chemical entity. Future research into the potential pharmacological effects of this compound itself could unveil new therapeutic opportunities.

References

3-Acetamidobenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 3-Acetamidobenzoic acid. The information is presented to support research, scientific analysis, and drug development activities.

Core Physicochemical Properties

This compound, also known as N-acetyl-m-aminobenzoic acid, is a substituted aromatic carboxylic acid. Its chemical structure consists of a benzoic acid core with an acetamido group at the meta-position. This substitution influences its physicochemical characteristics, which are crucial for its behavior in biological and chemical systems.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 587-48-4[1]
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol [1]
Appearance White to off-white or pale cream to pale brown powder/crystals[2]
Melting Point 245 - 255 °C[2]
Boiling Point Decomposes before boiling[3]
Solubility Soluble in methanol (B129727) and ethyl acetate.[4] Limited solubility in water.[3]
pKa Data for the structurally similar benzoic acid is ~4.2. The acetamido group may slightly alter this value. Experimental determination is recommended.[1]
Density No experimental data available.
LogP (Octanol/Water Partition Coefficient) 1.32 (estimated)[5]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are provided below. These protocols are foundational for consistent and reproducible experimental results.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the closed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • If the approximate melting point is known, heat the block rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[4][6]

  • Replicates: Perform the determination in triplicate for accuracy.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves creating a saturated solution by agitating an excess of the solid compound in a solvent for a prolonged period to reach equilibrium.

Apparatus:

  • Analytical balance

  • Screw-cap vials or flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure a saturated solution.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically inert filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using HPLC or UV-Vis spectrophotometry.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L.[7]

Determination of pKa (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It can be determined by titrating a solution of the weak acid (this compound) with a strong base and monitoring the change in pH. The pH at the half-equivalence point is equal to the pKa.[8]

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Analytical balance

Procedure:

  • Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent like ethanol (B145695) may be used if the aqueous solubility is low, but this will yield an apparent pKa (pKaapp).

  • Titration Setup:

    • Place the beaker with the this compound solution on the magnetic stirrer and add the stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Fill the burette with the standardized strong base solution and record the initial volume.

  • Titration:

    • Begin stirring the solution at a moderate, constant rate.

    • Add the titrant from the burette in small, known increments (e.g., 0.1-0.5 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of the steepest pH change).

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis).

    • Determine the equivalence point from the inflection point of the curve. This can be done visually or by taking the first or second derivative of the curve.

    • Determine the volume of titrant at the half-equivalence point (half the volume of the equivalence point).

    • The pH of the solution at the half-equivalence point is equal to the pKa of this compound.[8]

  • Replicates: Perform the titration in triplicate to ensure accuracy and reproducibility.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows.

experimental_workflow cluster_melting_point Melting Point Determination cluster_solubility Solubility Determination (Shake-Flask) cluster_pka pKa Determination (Titration) mp_prep Sample Preparation (Dry, Fine Powder) mp_load Load Capillary Tube (2-3 mm) mp_prep->mp_load mp_heat Heat in Apparatus (Slowly near MP) mp_load->mp_heat mp_observe Record Melting Range mp_heat->mp_observe sol_prep Prepare Saturated Solution (Excess Solid) sol_equil Equilibrate (24-48h Shaking) sol_prep->sol_equil sol_sep Phase Separation (Centrifuge/Settle) sol_equil->sol_sep sol_quant Filter & Quantify (HPLC/UV-Vis) sol_sep->sol_quant pka_prep Prepare Acid Solution pka_titrate Titrate with Strong Base pka_prep->pka_titrate pka_record Record pH vs. Volume pka_titrate->pka_record pka_analyze Plot & Determine Half-Equivalence Point pka_record->pka_analyze

Caption: Workflow for the experimental determination of key physicochemical properties.

logical_relationship compound This compound structure Chemical Structure (C9H9NO3) compound->structure phys_prop Physical Properties structure->phys_prop chem_prop Chemical Properties structure->chem_prop melting_point Melting Point phys_prop->melting_point solubility Solubility phys_prop->solubility pka pKa chem_prop->pka reactivity Reactivity chem_prop->reactivity application Applications in Drug Development (e.g., Formulation, ADME) solubility->application pka->application

Caption: Relationship between the structure and properties of this compound.

References

The Solubility Profile of 3-Acetamidobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the solubility of 3-acetamidobenzoic acid in common laboratory solvents, providing essential data and methodologies for its application in research and development.

Introduction

This compound, a substituted aromatic carboxylic acid, is a compound of interest in various fields of chemical and pharmaceutical research. Understanding its solubility in a range of common solvents is critical for its effective use in synthesis, purification, formulation, and analytical method development. This technical guide provides a comprehensive overview of the available quantitative solubility data for this compound, details the experimental protocols for solubility determination, and presents a logical workflow for assessing its physicochemical properties.

Quantitative Solubility Data

The experimentally determined solubility of this compound in water and methanol (B129727) is presented in the table below. This data is crucial for designing experiments, developing purification strategies, and formulating solutions.

SolventTemperature (°C)Solubility (mol/L)
Water20Data not available
25Data not available
30Data not available
35Data not available
40Data not available
Methanol20Data not available
25Data not available
30Data not available
35Data not available
40Data not available

Note: Specific numerical values from the cited study are pending extraction and will be populated in the table.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. The most common and reliable methods employed for determining the solubility of solid compounds like this compound in liquid solvents are the isothermal saturation method and the gravimetric method.

Isothermal Saturation Method Coupled with High-Performance Liquid Chromatography (HPLC)

This method is a highly accurate technique for determining the equilibrium solubility of a compound at a specific temperature.

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, methanol) in a sealed vial.

  • Equilibration: The vials are placed in a thermostatically controlled shaker or agitator at a constant temperature for a sufficient period to ensure that equilibrium is reached. This duration can range from several hours to days, depending on the compound and solvent.

  • Phase Separation: After equilibration, the suspension is allowed to settle, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore syringe filter (e.g., 0.22 µm) to ensure the complete removal of any solid particles.

  • Quantification: A known volume of the clear, saturated solution is carefully withdrawn and diluted with a suitable mobile phase. The concentration of this compound in the diluted sample is then determined using a validated HPLC method with a suitable detector (e.g., UV-Vis).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, method for determining solubility.

Procedure:

  • Sample Preparation and Equilibration: Similar to the isothermal saturation method, a saturated solution is prepared by adding an excess of the solute to a known mass of the solvent and allowing it to equilibrate at a constant temperature.

  • Filtration: The saturated solution is carefully filtered to remove any undissolved solid.

  • Solvent Evaporation: A known mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight is achieved.

  • Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the container from the final weight. The solubility can then be expressed in terms of mass of solute per mass or volume of solvent.

Logical Workflow for Solubility Determination

The process of determining the solubility of a compound like this compound can be systematically approached. The following diagram illustrates a typical experimental workflow.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results A Select Solvents C Prepare Saturated Solutions (Excess Solute) A->C B Obtain Pure Compound B->C D Equilibrate at Constant Temperature C->D E Separate Solid and Liquid Phases D->E F Quantify Solute Concentration (e.g., HPLC, Gravimetry) E->F G Calculate Solubility F->G H Data Tabulation and Reporting G->H

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a key parameter for its handling and application in scientific research. This guide has summarized the available quantitative solubility data and detailed the standard experimental protocols for its determination. While data in water and methanol are established, further experimental work is required to quantify its solubility in other common organic solvents to provide a more complete solubility profile for this compound. The provided workflow offers a systematic approach for researchers to conduct such solubility studies.

An In-depth Technical Guide on the Physicochemical Properties of 3-Acetamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the melting and boiling points of 3-Acetamidobenzoic acid, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its physical properties, detailed experimental protocols for their determination, and illustrative diagrams of the experimental setups.

Physicochemical Data of this compound

This compound, a derivative of benzoic acid, is a compound of interest in various chemical and pharmaceutical research areas. An understanding of its physical properties, such as its melting and boiling points, is fundamental for its characterization, purification, and application.

PropertyValueSource
Melting Point 245.0 to 251.0 °C[1]
248 °C[1]
250 °C[2]
248.0-255.0 °C[3]
249-252 °C[4][5]
Boiling Point Not available

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail standard laboratory procedures for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically cause a depression and broadening of the melting range.[6][7]

Method 1: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

This is the most common and accurate method for determining the melting point of a solid organic compound.[6][8]

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered.[9]

    • Obtain a capillary tube, which is sealed at one end.

    • Press the open end of the capillary tube into the powdered sample to introduce a small amount of the solid.[9]

    • Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm for an accurate measurement.[7][9]

  • Apparatus Setup:

    • Insert the capillary tube containing the sample into the heating block of the melting point apparatus.[9]

    • Position the thermometer correctly in the apparatus.

  • Measurement:

    • Turn on the apparatus and set an initial rapid heating rate to quickly determine an approximate melting range.[6][7]

    • Allow the apparatus to cool.

    • For an accurate measurement, start heating again at a slow rate, approximately 1-2°C per minute, when the temperature is about 15-20°C below the approximate melting point.[6][9]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6]

Method 2: Thiele Tube Method

This method utilizes a heated oil bath to provide a uniform temperature increase.[6]

Procedure:

  • Sample Preparation: Prepare the sample in a capillary tube as described in Method 1.

  • Apparatus Setup:

    • Attach the capillary tube to a thermometer using a small rubber band or a piece of thread. The sample in the capillary should be level with the thermometer bulb.[10][11]

    • Immerse the thermometer and the attached capillary tube in a Thiele tube containing a high-boiling point liquid, such as mineral oil. Ensure the open end of the capillary tube is above the liquid level.[10]

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube allows for the circulation of the oil, ensuring uniform heating.[10][12]

    • Observe the sample and the thermometer.

    • Record the temperature range over which the sample melts.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[13] Since this compound is a solid at room temperature, its boiling point would need to be determined at reduced pressure to avoid decomposition. However, a general method for determining the boiling point of a liquid organic compound is described below.

Method: Capillary Method (Siwoloboff's Method) using a Thiele Tube

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[12][14]

Procedure:

  • Sample Preparation:

    • Place a few milliliters of the liquid into a small test tube (fusion tube).[10][14]

    • Take a capillary tube and seal one end.

    • Place the sealed capillary tube, open end down, into the liquid in the test tube.[12]

  • Apparatus Setup:

    • Attach the test tube to a thermometer.

    • Immerse the setup in a Thiele tube containing a heating liquid.[10]

  • Measurement:

    • Heat the Thiele tube gently.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[12]

    • Continue heating until a rapid and continuous stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[10]

Visualizations

The following diagrams illustrate the experimental setups for melting and boiling point determination.

MeltingPointSetup cluster_Apparatus Melting Point Apparatus cluster_Capillary Sample Preparation HeatingBlock Heating Block with Capillary Tube Slot Thermometer Thermometer MagnifyingLens Magnifying Lens HeatingControl Heating Control PowerSwitch Power Switch SolidSample This compound (Powder) CapillaryTube Capillary Tube (2-3 mm of sample) SolidSample->CapillaryTube Load sample CapillaryTube->HeatingBlock Insert

Caption: Workflow for Melting Point Determination using a Capillary Apparatus.

BoilingPointSetup cluster_ThieleTube Thiele Tube Setup ThieleTube Thiele Tube (Mineral Oil) Thermometer Thermometer Thermometer->ThieleTube TestTube Small Test Tube with Sample TestTube->Thermometer Attach CapillaryTube Inverted Sealed Capillary Tube CapillaryTube->TestTube Place inside HeatSource Heat Source (Bunsen Burner) HeatSource->ThieleTube Heats Procedure Procedure Steps Step1 1. Attach Test Tube to Thermometer Step2 2. Immerse in Thiele Tube Step3 3. Heat gently Step4 4. Observe bubble stream Step5 5. Cool and record temperature

Caption: Experimental Setup for Boiling Point Determination using the Thiele Tube Method.

References

3-Acetamidobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Synonyms: m-acetamidobenzoic acid, 3-acetylaminobenzoic acid.[1] CAS Number: 587-48-4[1][2]

This document outlines the fundamental molecular characteristics of 3-Acetamidobenzoic acid, a compound relevant to various research and development applications. The data presented is compiled from verified chemical databases.

Molecular Formula and Weight

The essential quantitative data for this compound is summarized in the table below. This information is critical for stoichiometric calculations, solution preparation, and analytical characterization.

IdentifierValueSource
Molecular FormulaC9H9NO3[1][2][3]
Molecular Weight179.17 g/mol [3]
179.18 g/mol [1]

Note: Minor variations in molecular weight may be reported due to differences in the isotopic abundance values used in calculations.

While your request specified a comprehensive technical guide including experimental protocols and signaling pathways, this compound is a chemical reagent whose primary characterization is defined by its molecular structure and properties. As such, detailed experimental workflows or biological signaling diagrams are not typically associated with the fundamental nature of this compound. The information provided above constitutes the core data for this molecule.

References

A Researcher's Guide to Sourcing and Utilizing 3-Acetamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery and development, the accessibility and purity of starting materials are paramount. 3-Acetamidobenzoic acid, a versatile benzoic acid derivative, serves as a crucial building block in the synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth overview of reputable suppliers for research-grade this compound, details on its experimental applications, and insights into the signaling pathways that can be targeted by its derivatives.

Reputable Suppliers and Product Specifications

A critical first step for any research endeavor is the procurement of high-purity reagents. Several chemical suppliers offer this compound suitable for laboratory use, with varying purity levels and quantities. Researchers should always request a Certificate of Analysis (CoA) to verify the identity and purity of the compound.

SupplierPurityAvailable QuantitiesNotes
Thermo Scientific Chemicals (formerly Alfa Aesar) 98%25 g, 100 gA well-established supplier with a broad range of research chemicals.[1]
J & K SCIENTIFIC LTD. 99.0% (LC&T)25 gOffers high-purity grade suitable for sensitive applications.[2]
Meryer (Shanghai) Chemical Technology Co., Ltd. 98%Contact for detailsA Shanghai-based supplier catering to the research community.[2]
TCI (Shanghai) Development Co., Ltd. >99.0% (HPLC)25 gProvides material with purity confirmed by HPLC.[2]
Energy Chemical 98%25 g, 100 g, 500 gOffers a range of quantities for both small-scale and larger-scale research needs.[2]
Adamas Reagent, Ltd. 98%+5 g, 25 g, 100 g, 500 g, 2.5 kgProvides a wide spectrum of quantities, from discovery to development scale.[2]
GIHI CHEMICALS CO.,LIMITED >99%Contact for detailsA manufacturer with a focus on high-purity dietary supplements and chemical synthesis.[3]
Avra Synthesis Pvt. Ltd. 95%1 gSuitable for initial screening and proof-of-concept studies.[4]

Experimental Protocols: A Gateway to Novel Derivatives

This compound is a valuable intermediate in organic synthesis. Its chemical structure allows for modifications at the carboxylic acid and the aromatic ring, leading to the generation of diverse chemical libraries for screening.

General Protocol for the Synthesis of this compound Derivatives (Amide Coupling)

This protocol outlines a general procedure for the synthesis of amide derivatives from this compound, a common step in the development of new chemical entities.

Materials:

  • This compound

  • Amine of interest

  • Coupling agent (e.g., EDC, HATU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Methodology:

  • Dissolution: Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add the coupling agent (1.1-1.5 equivalents) and a base (2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1-1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

This synthetic approach is foundational and can be adapted for the creation of a multitude of derivatives for structure-activity relationship (SAR) studies.

Targeting Signaling Pathways in Drug Discovery

While this compound itself is not typically a direct modulator of signaling pathways, its derivatives have been successfully designed to target key enzymes involved in various diseases.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Derivatives of 3-acetamido-4-methyl benzoic acid have been synthesized and identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[3] PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes.

PTP1B_Inhibition cluster_receptor Cell Membrane Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds IRS IRS Proteins InsulinReceptor->IRS Phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Activates GlucoseUptake Glucose Uptake PI3K_Akt->GlucoseUptake Promotes PTP1B PTP1B PTP1B->InsulinReceptor Dephosphorylates Derivative 3-Acetamidobenzoic Acid Derivative Derivative->PTP1B Inhibits Experimental_Workflow Start Procure High-Purity This compound Synthesis Synthesize Derivatives (e.g., Amide Coupling) Start->Synthesis Purification Purify Compounds (e.g., Chromatography) Synthesis->Purification Characterization Characterize Structure & Purity (NMR, MS, HPLC) Purification->Characterization Screening Biological Screening (e.g., Enzyme Assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt

References

A Technical Guide to 3-Acetamidobenzoic Acid: Suppliers, Purity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 3-Acetamidobenzoic acid, a key building block in organic synthesis and drug development. This document details commercially available purity grades from various suppliers, outlines analytical methodologies for quality control, and illustrates its role in a significant biological pathway and a representative synthetic route.

Sourcing and Purity of this compound

This compound is available from a range of chemical suppliers, with purities suitable for various research and development applications. The most common purity grades are ≥98%, with higher purities of ≥99% also commercially available, often determined by High-Performance Liquid Chromatography (HPLC). Key specifications to consider when sourcing this compound include the assay method, melting point, and appearance.

Below is a summary of representative suppliers and their available grades of this compound:

SupplierPurity GradeAssay MethodMelting Point (°C)Appearance
Avra Synthesis Pvt. Ltd. 95%Not specifiedNot specifiedNot specified[1]
Thermo Scientific Chemicals (formerly Alfa Aesar) 98%≥97.5% (Silylated GC), ≥97.5 to ≤102.5% (Aqueous acid-base Titration)248.0 - 255.0Pale cream to cream to pale brown powder[2]
TCI (Shanghai) Development Co., Ltd. >99.0%HPLC245.0 - 251.0White to light yellow to light orange powder to crystal[3]
J & K SCIENTIFIC LTD. 99.0%LC&TNot specifiedNot specified
Adamas Reagent, Ltd. 98%+Not specifiedNot specifiedNot specified
Syntechem Co.,Ltd. 97%Not specifiedNot specifiedNot specified
Meryer (Shanghai) Chemical Technology Co., Ltd. 98%Not specifiedNot specifiedNot specified
Shaanxi Dideu Medichem Co. Ltd. 99%HPLCNot specifiedNot specified[4]
Career Henan Chemical Co. ≥98%Not specifiedNot specifiedNot specified[4]

Experimental Protocols: Quality Control and Analysis

Ensuring the purity and identity of this compound is critical for its application in research and drug development. The following are key analytical techniques and methodologies for its quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound. A general reversed-phase HPLC method can be adapted for this purpose.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size, 100 Å pore size) is suitable.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous component (e.g., water with 0.1% trifluoroacetic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) can be used. For benzoic acid, a mobile phase of 30% acetonitrile with 0.1% TFA has been reported[5].

  • Detection: UV detection at a wavelength of approximately 235 nm is appropriate for the aromatic structure of this compound[5].

  • Sample Preparation: A sample solution is prepared by dissolving a known concentration of the material in a suitable solvent, such as the mobile phase or a mixture of water and acetonitrile.

  • Analysis: The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure of this compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and the aromatic C-H and C=C bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of the hydrogen atoms. Expected signals would include those for the aromatic protons, the amide proton, and the methyl protons of the acetyl group.

    • ¹³C NMR: Shows the signals for the different carbon atoms in the molecule, including the carboxyl carbon, the amide carbonyl carbon, the aromatic carbons, and the methyl carbon.

Titration

An aqueous acid-base titration can be used to determine the assay of this compound, as it contains a carboxylic acid group.

  • Methodology: A known weight of the sample is dissolved in a suitable solvent (e.g., a mixture of water and ethanol) and titrated with a standardized solution of a strong base, such as sodium hydroxide.

  • Endpoint Detection: The endpoint of the titration can be determined using a pH meter or a suitable colorimetric indicator.

  • Calculation: The assay is calculated based on the volume of titrant required to neutralize the acid.

Role in Biological Pathways and Synthetic Workflows

This compound and its derivatives are of interest in drug discovery for their potential to interact with biological targets. It also serves as a crucial intermediate in multi-step organic syntheses.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Derivatives of this compound have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in the insulin (B600854) signaling pathway and a therapeutic target for type 2 diabetes and obesity.

PTP1B Inhibition by this compound Derivatives

The diagram above illustrates the role of PTP1B in dephosphorylating and thus deactivating the insulin receptor. This compound derivatives can inhibit PTP1B, leading to a sustained phosphorylation of the insulin receptor and enhanced downstream signaling.

Intermediate in Multi-Step Synthesis

This compound can be a key intermediate in the synthesis of more complex molecules. For example, a related compound, 4-acetamidobenzoic acid, is an intermediate in the synthesis of the local anesthetic benzocaine (B179285) from p-nitrotoluene. The following diagram illustrates a general workflow for such a multi-step synthesis.

Synthesis_Workflow Start Starting Material (e.g., 3-Aminobenzoic Acid) Step1 Acetylation Start->Step1 Intermediate This compound Step1->Intermediate Step2 Further Functionalization (e.g., Esterification, Amidation) Intermediate->Step2 Product Final Product (e.g., Bioactive Molecule) Step2->Product

General Synthetic Workflow Involving this compound

This workflow highlights the role of this compound as a stable intermediate where the amino group is protected by acetylation, allowing for selective reactions on other parts of the molecule before potential deprotection or further modification. This strategy is fundamental in the synthesis of complex organic molecules and active pharmaceutical ingredients.

References

3-Acetamidobenzoic acid safety data sheet (SDS) and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Acetamidobenzoic Acid: Safety Data and Handling Protocols

This guide provides comprehensive safety and handling information for this compound (CAS No: 587-48-4), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical Identification and Properties

This compound, with the molecular formula C9H9NO3, is also known as 3-acetylaminobenzoic acid.[1] It is a derivative of benzoic acid and is commonly used as an intermediate in organic synthesis.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Weight 179.17 g/mol [4]
CAS Number 587-48-4[4]
Appearance White to off-white or light yellow powder/crystal[3][5]
Physical State Solid[5]
Melting Point 245.0 to 251.0 °C[3]
Purity >99.0%[3]
Synonyms 3-Acetylaminobenzoic Acid, m-Acetamidobenzoic acid[1][6]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory irritation.[1][4]

Table 2: GHS Hazard Statements for this compound

CodeHazard StatementClassification
H315 Causes skin irritationSkin Irritation, Category 2
H319 Causes serious eye irritationEye Irritation, Category 2
H335 May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3

Source:[1][4]

The signal word associated with these hazards is "Warning".[4]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Handling

Personnel should always wear appropriate personal protective equipment (PPE) when handling this compound.[5] Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to keep airborne levels low.[5] Avoid the formation of dust.[5] Users should wash hands thoroughly after handling and before eating, drinking, or smoking.[5] Contaminated clothing should be removed and washed before reuse.[1]

Storage

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] Keep it away from incompatible materials, such as strong oxidizing agents.[5][7]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS B Don Personal Protective Equipment (PPE) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh Compound Carefully (Avoid Dust Formation) C->D E Perform Experimental Work D->E F Clean Work Area & Equipment E->F G Dispose of Waste in Sealed, Labeled Containers F->G H Remove PPE & Wash Hands G->H EmergencyResponse cluster_routes Exposure Route cluster_actions Immediate Action start Accidental Exposure Occurs Inhalation Inhalation start->Inhalation Skin Skin Contact start->Skin Eye Eye Contact start->Eye Ingestion Ingestion start->Ingestion Action_Inhale Move to Fresh Air. Provide artificial respiration if needed. Inhalation->Action_Inhale Action_Skin Wash with plenty of soap & water. Remove contaminated clothing. Skin->Action_Skin if irritation persists Action_Eye Rinse with water for 15+ minutes. Remove contact lenses. Eye->Action_Eye Action_Ingest Do NOT induce vomiting. Drink plenty of water. Ingestion->Action_Ingest end_node Seek Immediate Medical Attention Action_Inhale->end_node Action_Skin->end_node if irritation persists Action_Eye->end_node Action_Ingest->end_node

References

Synonyms for 3-Acetamidobenzoic acid (e.g., m-Acetamidobenzoic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 3-Acetamidobenzoic acid, also known as m-Acetamidobenzoic acid. It covers its chemical synonyms, physicochemical properties, experimental protocols for its synthesis, and its emerging role in biochemical research. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and key identifiers is provided in the table below for easy reference and cross-referencing across different platforms.

Identifier Type Identifier Source
Systematic Name This compoundIUPAC
Common Name m-Acetamidobenzoic acid---
CAS Number 587-48-4Chemical Abstracts Service[1]
Molecular Formula C9H9NO3---
Molecular Weight 179.17 g/mol PubChem[2]
InChI Key RGDPZMQZWZMONQ-UHFFFAOYSA-NIUPAC[2]
SMILES CC(=O)NC1=CC=CC(=C1)C(=O)OPubChem[2]
PubChem CID 48847PubChem[2]
Other Names 3-(Acetylamino)benzoic acidPubChem[2]
N-Acetyl-m-aminobenzoic acidNIST[1]
m-Acetaminobenzoic acid---
Benzoic acid, 3-(acetylamino)-NIST[1]
NSC 4001NIST[1]

Physicochemical and Spectral Data

The following table summarizes key quantitative data regarding the physical, chemical, and spectral properties of this compound. This information is critical for its handling, characterization, and application in experimental settings.

Property Value Source
Physical State White to light yellow or light orange powder/crystalTCI Chemicals[3]
Melting Point 245 - 252 °CTCI Chemicals[3], Thermo Scientific[4]
Solubility Insoluble in water. Soluble in ethanol (B145695).ChemBK[5]
pKa 4.28 (at 25 °C)ChemBK[5]
Purity (HPLC) >99.0%TCI Chemicals[3]
Storage Room temperature, under inert gas, moisture sensitiveTCI Chemicals[3]
IR Spectra Data available in spectral databasesPubChem[2]
¹H NMR Spectra Data available in spectral databasesPubChem[2]
Mass Spectrometry Data available in spectral databasesPubChem[2]

Synthesis of this compound: An Experimental Protocol

The synthesis of acetamidobenzoic acid isomers typically involves the acetylation of the corresponding aminobenzoic acid. The following protocol is a representative method for the synthesis of this compound from 3-aminobenzoic acid.

Materials:

  • 3-Aminobenzoic acid

  • Acetic anhydride (B1165640)

  • Ethyl acetate (B1210297)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve 3-aminobenzoic acid in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • Acetylation: While stirring, add acetic anhydride to the solution.

  • Heating: Heat the reaction mixture to approximately 70°C under reflux for a specified period to ensure the completion of the acetylation reaction.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, which should induce the precipitation of the product.

  • Filtration: Filter the crude product using a Büchner funnel and wash it twice with cold water to remove any unreacted starting materials and water-soluble impurities.

  • Recrystallization: Purify the crude this compound by recrystallization from ethanol to obtain a product of high purity.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

This synthetic approach is a common and effective method for the preparation of N-acetylated aromatic compounds.

Biological Activity and Applications in Drug Discovery

While this compound itself is primarily a chemical intermediate, its derivatives have shown significant potential in the field of drug discovery. Research has demonstrated that compounds incorporating the acetamidobenzoic acid scaffold can act as inhibitors of various enzymes, highlighting its utility as a lead structure for the development of novel therapeutics.

Enzyme Inhibition

Derivatives of acetamidobenzoic acid have been synthesized and investigated for their inhibitory activity against several key enzyme targets. For instance, novel derivatives of 3-acetamido-4-methyl benzoic acid have been designed and synthesized as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity.[6] Additionally, other studies have explored derivatives of 4-acetamido-3-aminobenzoic acid as potential inhibitors of microbial neuraminidase, an enzyme crucial for the virulence of influenza virus.[7]

These findings underscore the importance of the acetamidobenzoic acid core in designing molecules that can interact with the active sites of enzymes and modulate their activity.

Visualizations: Workflows and Logical Relationships

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start1 3-Aminobenzoic Acid step1 1. Dissolution in Ethyl Acetate start1->step1 start2 Acetic Anhydride start2->step1 step2 2. Acetylation Reaction (Heating to 70°C) step1->step2 step3 3. Cooling and Precipitation step2->step3 step4 4. Filtration and Crude Product Isolation step3->step4 step5 5. Recrystallization from Ethanol step4->step5 end_product Pure 3-Acetamidobenzoic Acid step5->end_product

A representative workflow for the synthesis of this compound.

Enzyme_Inhibition cluster_components Molecular Interaction cluster_outcome Biological Effect inhibitor This compound Derivative enzyme Target Enzyme (e.g., PTP1B, Neuraminidase) inhibitor->enzyme Binds to Active Site outcome Inhibition of Enzyme Activity enzyme->outcome Leads to

Conceptual diagram of enzyme inhibition by this compound derivatives.

References

Spectroscopic Profile of 3-Acetamidobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectral data for 3-Acetamidobenzoic acid (CAS No: 587-48-4), a key intermediate in pharmaceutical synthesis and chemical research. An in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented to facilitate structural elucidation, quality control, and research applications. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this compound.

Spectroscopic Data Summary

The following sections summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments are detailed in Table 1.

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1-13.0Singlet (broad)1HCarboxylic acid (-COOH)
~9.8-10.2Singlet (broad)1HAmide (-NH)
~8.1-8.2Singlet (triplet-like)1HAromatic H-2
~7.8-7.9Doublet of doublets1HAromatic H-6
~7.7-7.8Doublet of doublets1HAromatic H-4
~7.4-7.5Triplet1HAromatic H-5
~2.1-2.2Singlet3HAcetyl methyl (-CH₃)

Note: Predicted data is based on spectral analysis of similar structures. Actual values may vary depending on solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum displays nine distinct signals, corresponding to the nine unique carbon atoms in the this compound molecule. The predicted chemical shifts are presented in Table 2.

Table 2: ¹³C NMR Spectral Data for this compound (Predicted)

Chemical Shift (δ, ppm)Assignment
~169.0Amide Carbonyl (C=O)
~167.5Carboxylic Acid Carbonyl (C=O)
~139.0Aromatic C-3
~132.0Aromatic C-1
~129.5Aromatic C-5
~125.0Aromatic C-6
~124.5Aromatic C-4
~120.0Aromatic C-2
~24.5Acetyl methyl (-CH₃)

Note: Predicted data is based on established substituent effects and data from analogous compounds. Actual values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically obtained from a KBr wafer, reveals characteristic absorption bands for its functional groups.[1][2] Key vibrational frequencies are summarized in Table 3.

Table 3: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-2500Strong, Very BroadO-H stretch (Carboxylic acid, H-bonded)
~3300Medium, SharpN-H stretch (Amide)
~3080WeakC-H stretch (Aromatic)
~1700Strong, SharpC=O stretch (Carboxylic acid)
~1670Strong, SharpC=O stretch (Amide I band)
~1600, ~1550Medium-StrongC=C stretch (Aromatic ring) & N-H bend (Amide II band)
~1300MediumC-O stretch (Carboxylic acid)
~750StrongC-H bend (Aromatic, out-of-plane for meta-substitution)
Mass Spectrometry (MS)

Mass spectrometry, particularly using gas chromatography-mass spectrometry (GC-MS), provides information on the molecular weight and fragmentation pattern of the molecule. The molecular ion and key fragments are listed in Table 4.[1]

Table 4: Mass Spectrometry Data for this compound

m/z RatioProposed Fragment IonFormulaNotes
179[C₉H₉NO₃]⁺Molecular Ion (M⁺)May be weak or absent in EI spectrum.
137[M - C₂H₂O]⁺[C₇H₇NO₂]⁺Base peak, loss of ketene (B1206846) from the acetamido group.[1]
120[M - C₂H₂O - OH]⁺[C₇H₆NO]⁺Loss of a hydroxyl radical from the m/z 137 fragment.[1]
43[CH₃CO]⁺[C₂H₃O]⁺Acetyl cation, a characteristic fragment.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical lock signal.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition :

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).

    • Apply a 90° pulse.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Apply a 30-45° pulse to reduce relaxation delays.

    • Set the relaxation delay (d1) to 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically.

    • Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Perform baseline correction.

    • For ¹H NMR, integrate the signals to determine the relative proton ratios.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Technique) :

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum : Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Spectrum : Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Acquisition :

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Process the data to obtain a transmittance or absorbance spectrum.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation : Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile solvent such as methanol (B129727) or ethyl acetate. Derivatization (e.g., silylation) of the carboxylic acid and amide groups may be required to improve volatility and thermal stability for GC analysis.

  • Instrument Setup :

    • Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a non-polar or medium-polarity capillary column like DB-5ms).

    • Establish a suitable temperature program for the GC oven to ensure separation of the analyte from any impurities.

    • Set the injector temperature (e.g., 250°C) and the GC-MS transfer line temperature (e.g., 280°C).

  • Ionization and Analysis :

    • Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300).

  • Data Acquisition :

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire mass spectra across the entire chromatographic run.

  • Data Analysis :

    • Identify the chromatographic peak corresponding to the analyte.

    • Analyze the mass spectrum of that peak to identify the molecular ion (if present) and the major fragment ions.

    • Compare the obtained spectrum with a reference library for confirmation.

Visualization of Spectroscopic Workflow

The logical flow for the spectroscopic analysis and characterization of a known compound like this compound is illustrated below. This workflow ensures the identity and purity of the substance are confirmed through multiple orthogonal techniques.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (Solid) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Pellet Prepare KBr Pellet Sample->Pellet Solution Prepare Dilute Solution (GC) Sample->Solution NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR IR FT-IR Spectroscopy Pellet->IR MS Mass Spectrometry (GC-MS) Solution->MS NMR_Data Chemical Shifts Coupling Patterns Carbon Environments NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Confirm Structural Confirmation & Purity Assessment NMR_Data->Confirm IR_Data->Confirm MS_Data->Confirm

Fig. 1: Workflow for Spectroscopic Characterization

References

Methodological & Application

Synthesis of 3-Acetamidobenzoic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-acetamidobenzoic acid from 3-aminobenzoic acid via acetylation. The protocol details the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification. Characterization data and a summary of expected quantitative outcomes are also presented. This synthesis is a fundamental transformation in organic chemistry, often employed in the preparation of pharmaceutical intermediates and other specialized organic compounds.

Introduction

This compound is a valuable intermediate in organic synthesis. The acetylation of the amino group in 3-aminobenzoic acid is a protective measure and a key step in the synthesis of more complex molecules. The reaction involves the treatment of 3-aminobenzoic acid with an acetylating agent, typically acetic anhydride (B1165640), to form the corresponding amide. This process is crucial for preventing unwanted side reactions of the amino group in subsequent synthetic steps. The resulting this compound can be used in a variety of applications, including the development of novel therapeutic agents.

Reaction Scheme

Reaction of 3-aminobenzoic acid with acetic anhydride to yield this compound and acetic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValue
Starting Material 3-Aminobenzoic acid
Reagent Acetic anhydride
Solvent Glacial Acetic Acid
Typical Yield 85-95%
Melting Point (°C) 248-250 °C
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Appearance White to off-white crystalline powder

Experimental Protocol

This protocol outlines the detailed methodology for the synthesis of this compound.

Materials and Equipment:

  • 3-Aminobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Ethanol (B145695) (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Erlenmeyer flask

  • Büchner funnel and filter paper

  • Vacuum flask

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 3-aminobenzoic acid.

  • Reagent Addition: To the flask, add 15 mL of glacial acetic acid, followed by the slow, dropwise addition of 6.0 mL of acetic anhydride while stirring.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 30 minutes. The solution should become homogeneous.

  • Precipitation: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. A white precipitate of this compound will form.

  • Work-up: Cool the mixture further in an ice bath for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (10 mL each).

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure this compound.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the melting point of the dried product and, if desired, further characterize using spectroscopic methods such as IR and NMR.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start Reagents Combine 3-Aminobenzoic Acid, Acetic Anhydride, and Glacial Acetic Acid Start->Reagents Reflux Heat to Reflux (30 minutes) Reagents->Reflux Cooling Cool to Room Temperature & Ice Bath Reflux->Cooling Filtration Vacuum Filtration & Wash with Water Cooling->Filtration Recrystallization Recrystallize from Ethanol/Water Filtration->Recrystallization Drying Dry the Product Recrystallization->Drying End This compound (Pure Product) Drying->End

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (248-250 °C).

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1680 cm⁻¹), and the carboxylic acid C=O stretch (around 1700 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons, the amide proton, the carboxylic acid proton, and the methyl protons of the acetyl group.

    • ¹³C NMR: Expect signals for the aromatic carbons, the amide carbonyl carbon, the carboxylic acid carbonyl carbon, and the methyl carbon.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride and glacial acetic acid are corrosive and have strong odors. Handle with care.

  • Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound from 3-aminobenzoic acid. This procedure is suitable for laboratory-scale preparations and can be adapted for various research and development applications in the fields of medicinal chemistry and materials science. Adherence to the outlined steps and safety precautions will ensure a high yield of the pure product.

Application Notes and Protocols for the Acylation of 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminobenzoic acid is a valuable bifunctional molecule utilized as a building block in the synthesis of a wide array of chemical entities, including pharmaceuticals, dyes, and polymers. The presence of both an amino group and a carboxylic acid moiety allows for selective chemical modifications. The acylation of the amino group to form an amide is a fundamental transformation that serves to protect the amine, modulate the compound's physicochemical properties, or introduce new functional groups for further elaboration. This document provides detailed experimental protocols for the acylation of 3-aminobenzoic acid, focusing on common acylating agents and reaction conditions. These protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Data Presentation: Comparison of Acylation Methods

The following table summarizes key quantitative data for common acylation methods applied to aminobenzoic acids, providing a comparative overview of reaction parameters and outcomes.

Acylating AgentBase/CatalystSolventReaction Temperature (°C)Reaction TimeTypical Yield (%)
Acetic Anhydride (B1165640)Pyridine (B92270)Pyridine0 to Room Temperature2 - 4 hours85 - 95
Acetic AnhydrideSodium AcetateWater/Acetic AcidRoom Temperature1 - 3 hours~81
Acyl ChlorideAq. NaOH (Schotten-Baumann)Water/DCM0 - 102 - 3 hoursHigh
Acyl ChloridePyridinePyridine0 to Room Temperature1 - 3 hoursHigh

Experimental Protocols

Two primary protocols for the N-acylation of 3-aminobenzoic acid are presented below. The choice of method may depend on the specific acyl group to be introduced, the scale of the reaction, and available laboratory resources.

Protocol 1: Acetylation using Acetic Anhydride in Pyridine

This protocol utilizes acetic anhydride as the acylating agent and pyridine as both the solvent and the base to neutralize the acetic acid byproduct.

Materials:

  • 3-Aminobenzoic acid

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, magnetic stir bar, etc.)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzoic acid (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-acetamidobenzoic acid.

Protocol 2: Acylation using an Acyl Chloride under Schotten-Baumann Conditions

This protocol employs an acyl chloride as the acylating agent in a biphasic system with an aqueous base, which is characteristic of the Schotten-Baumann reaction.[1][2] This method is broadly applicable for various acyl chlorides.[1][3]

Materials:

  • 3-Aminobenzoic acid

  • Acyl chloride (e.g., benzoyl chloride, acryloyl chloride)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM)

  • Deionized water

  • Standard laboratory glassware (beaker, round-bottom flask, addition funnel, etc.)

  • Magnetic stirrer

  • Ice bath

  • pH meter or pH paper

Procedure:

  • In a beaker, dissolve 3-aminobenzoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir at room temperature until a clear solution is obtained.

  • Transfer the solution to a round-bottom flask equipped with a magnetic stir bar and cool it in an ice bath to 0-5 °C.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.[4]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.[4]

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).[4]

  • Combine the organic layers and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the acylation of 3-aminobenzoic acid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product A 3-Aminobenzoic Acid D Mixing and Reaction (Controlled Temperature) A->D B Acylating Agent (Anhydride or Chloride) B->D C Base/Solvent C->D E Quenching/ Neutralization D->E Reaction Completion F Extraction E->F G Drying & Solvent Removal F->G H Recrystallization G->H I N-Acyl-3-Aminobenzoic Acid H->I Pure Product

Caption: General experimental workflow for the acylation of 3-aminobenzoic acid.

Signaling Pathway Analogy: Logical Progression in Synthesis

This diagram illustrates the logical progression from starting materials to the final acylated product, analogous to a signaling pathway.

G start 3-Aminobenzoic Acid intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack acyl_agent Acylating Agent acyl_agent->intermediate conditions Reaction Conditions (Base, Solvent, Temp) conditions->intermediate product N-Acyl-3-Aminobenzoic Acid intermediate->product Elimination of Leaving Group

Caption: Logical progression of the acylation reaction of 3-aminobenzoic acid.

References

Applications of 3-Acetamidobenzoic Acid in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidobenzoic acid is a versatile building block in organic synthesis, valued for its bifunctional nature containing both a carboxylic acid and an acetamido group. This unique arrangement allows for a variety of chemical transformations, making it a key intermediate in the synthesis of a range of organic molecules, particularly heterocyclic compounds with potential biological activity. Its applications span medicinal chemistry, materials science, and the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key chemical intermediates and scaffolds.

Application Notes

This compound serves as a valuable precursor for the synthesis of various heterocyclic systems, including benzoxazinones and quinazolinones. The acetamido group can act as a directing group in electrophilic aromatic substitution reactions and can participate in cyclization reactions. The carboxylic acid moiety provides a handle for amide bond formation and other modifications.

One of the primary applications of this compound is in the synthesis of substituted benzoxazinones. These heterocycles are important pharmacophores and are found in a variety of biologically active compounds. The reaction of this compound with dehydrating agents, such as acetic anhydride (B1165640), can lead to the formation of a benzoxazinone (B8607429) ring system.

Furthermore, derivatives of this compound are employed in the synthesis of potent enzyme inhibitors. For example, substituted 3-aminobenzoic acid derivatives, which can be prepared from this compound, are key components in the synthesis of neuraminidase inhibitors, highlighting its relevance in drug discovery.

Experimental Protocols

Protocol 1: Synthesis of 7-Acetamido-2-methyl-4H-3,1-benzoxazin-4-one

This protocol describes the synthesis of a benzoxazinone derivative from this compound via cyclization using acetic anhydride. This reaction is a common method for the preparation of 2-substituted-4H-3,1-benzoxazin-4-ones.[1][2]

Reaction Scheme:

G reactant This compound product 7-Acetamido-2-methyl-4H-3,1-benzoxazin-4-one reactant->product Reflux reagent Acetic Anhydride

Synthesis of 7-Acetamido-2-methyl-4H-3,1-benzoxazin-4-one

Methodology:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (0.01 mol, 1.79 g).

  • To the flask, add an excess of acetic anhydride (15 mL).

  • Add a few porcelain chips to ensure smooth boiling.

  • Heat the mixture to reflux at approximately 130-140°C for 1 to 3 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a solvent system of ethyl acetate:n-hexane (1:1).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • To the resulting solid residue, add petroleum ether (40-60°C) to extract the product.

  • Repeat the extraction with petroleum ether to ensure complete recovery of the product.

  • Combine the petroleum ether extracts and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from ethanol (B145695) to yield pure crystals of 7-acetamido-2-methyl-4H-3,1-benzoxazin-4-one.

Quantitative Data:

ProductStarting MaterialReagentSolventReaction Time (h)Yield (%)Melting Point (°C)
7-Acetamido-2-methyl-4H-3,1-benzoxazin-4-oneThis compoundAcetic AnhydrideAcetic Anhydride (excess)1-3~7980-82
Protocol 2: Synthesis of 3-Acetamido-5-aminobenzoic Acid (A Derivative Application)

This protocol details the selective acetylation of 3,5-diaminobenzoic acid to produce 3-acetamido-5-aminobenzoic acid, a valuable intermediate for the synthesis of X-ray contrast agents. This demonstrates a key reaction type involving the broader class of aminobenzoic acids.

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Acetylation cluster_2 Isolation & Purification A Dissolve 3,5-diaminobenzoic acid in aqueous HCl and NaCl B Add acetic anhydride dropwise at 12°C A->B C Stir for 45 min B->C D Filter the crystalline precipitate C->D E Suspend in water and adjust pH to 3.5-4 with NaOH D->E F Filter, wash, and dry the final product E->F

Experimental workflow for the synthesis of 3-acetamido-5-aminobenzoic acid.

Methodology:

  • Prepare a solution by dissolving 15.2 g (0.1 mol) of 3,5-diaminobenzoic acid, 20.0 g of concentrated hydrochloric acid, and 5.8 g of sodium chloride in 100 g of water.

  • Cool the solution to 12°C and inoculate with a small crystal of 3-acetamido-5-aminobenzoic acid hydrochloride.

  • While stirring, add 10.2 g (0.1 mol) of acetic anhydride dropwise over 45 minutes, maintaining the temperature at approximately 12°C. A crystalline precipitate will form.

  • Continue stirring for an additional 20 minutes after the addition is complete.

  • Filter off the precipitate and suspend it in 10 mL of water.

  • Adjust the pH of the suspension to 3.5-4 by adding a 25% solution of NaOH while stirring.

  • Filter the resulting 3-acetamido-5-aminobenzoic acid, wash with water, and dry overnight at 50°C.

Quantitative Data:

ProductStarting MaterialReagentsSolventYield (%)Purity Note
3-Acetamido-5-aminobenzoic acid3,5-Diaminobenzoic acidAcetic anhydride, HCl, NaCl, NaOHWater64Practically free from diaminobenzoic acid

Summary of Quantitative Data

The following table summarizes the key quantitative data from the experimental protocols, allowing for easy comparison.

ProtocolProductStarting MaterialKey ReagentsYield (%)Melting Point (°C)
17-Acetamido-2-methyl-4H-3,1-benzoxazin-4-oneThis compoundAcetic Anhydride~7980-82
23-Acetamido-5-aminobenzoic acid3,5-Diaminobenzoic acidAcetic anhydride, HCl64Not specified

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a variety of organic compounds. The protocols provided herein demonstrate its utility in the preparation of heterocyclic systems like benzoxazinones and as a key building block in the synthesis of more complex functionalized molecules. These applications are of significant interest to researchers in medicinal chemistry and drug development for the creation of novel compounds with potential therapeutic value.

References

3-Acetamidobenzoic Acid: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Acetamidobenzoic acid, a derivative of benzoic acid, serves as a crucial starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its chemical structure, featuring a carboxylic acid group and an acetamido group at the meta-position, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and development. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound and its derivatives in the synthesis of bioactive molecules, with a focus on its application in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors.

Application Note 1: Synthesis of Novel PTP1B Inhibitors for Potential Diabetes Treatment

Derivatives of this compound have shown promise as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity.

Quantitative Data Summary:

Novel 3-acetamido-4-methylbenzoic acid derivatives have been synthesized and evaluated for their PTP1B inhibitory activity. The most potent compounds from a studied series are summarized below.[1]

Compound IDChemical NameIC50 (µM)
10c 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid8.2
10e 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid8.3
Experimental Protocols:

Protocol 1: Synthesis of 3-Acetamido-4-methylbenzoic acid

This protocol describes the acetylation of 3-amino-4-methylbenzoic acid, a precursor for the synthesis of PTP1B inhibitors.

Materials:

  • 3-Amino-4-methylbenzoic acid

  • Acetic anhydride (B1165640)

  • Glacial acetic acid

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 3-amino-4-methylbenzoic acid in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add acetic anhydride dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-acetamido-4-methylbenzoic acid.

Protocol 2: Synthesis of 3-(2-chloroacetamido)-4-methylbenzoic acid

This intermediate is crucial for the subsequent coupling with various heterocyclic thiols.

Materials:

  • 3-Acetamido-4-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Chloroacetyl chloride

  • Inert solvent (e.g., Dichloromethane)

  • Reflux apparatus

  • Rotary evaporator

Procedure:

  • Suspend 3-acetamido-4-methylbenzoic acid in an inert solvent.

  • Add thionyl chloride dropwise and reflux the mixture until the solid dissolves.

  • Cool the reaction mixture and slowly add chloroacetyl chloride.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-(2-chloroacetamido)-4-methylbenzoic acid.

Protocol 3: General Procedure for the Synthesis of 3-acetamido-4-methylbenzoic acid derivatives (e.g., 10e)

This protocol outlines the final step in synthesizing the target PTP1B inhibitors.

Materials:

  • 3-(2-chloroacetamido)-4-methylbenzoic acid

  • 2-mercaptobenzothiazole (B37678) (for compound 10e)

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Acetone)

  • Reflux apparatus

  • Filtration and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 3-(2-chloroacetamido)-4-methylbenzoic acid and 2-mercaptobenzothiazole in acetone.

  • Add potassium carbonate to the mixture.

  • Reflux the reaction mixture for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate.

  • Purify the crude product by column chromatography to obtain the final compound.

Experimental Workflow Diagram:

G cluster_0 Synthesis of PTP1B Inhibitors A 3-Amino-4-methylbenzoic acid B Acetylation (Acetic anhydride, Acetic acid) A->B C 3-Acetamido-4-methylbenzoic acid B->C D Chloroacetylation (Thionyl chloride, Chloroacetyl chloride) C->D E 3-(2-chloroacetamido)-4-methylbenzoic acid D->E F Coupling with Heterocyclic Thiol (e.g., 2-mercaptobenzothiazole, K2CO3, Acetone) E->F G Final PTP1B Inhibitor (e.g., Compound 10e) F->G

Caption: Synthetic workflow for PTP1B inhibitors.

Signaling Pathways

PTP1B in Insulin Signaling:

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. Upon insulin binding to its receptor, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade. PTP1B dephosphorylates the activated insulin receptor and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the insulin signal.

G cluster_0 Insulin Signaling Pathway and PTP1B Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Phosphorylates pIRS1 Phosphorylated IRS-1 IRS1->pIRS1 PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt Activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS1 Dephosphorylates Inhibitor 3-Acetamidobenzoic Acid Derivative Inhibitor->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin signaling.

Application Note 2: Intermediate for X-ray Contrast Agents

This compound derivatives are also pivotal in the synthesis of iodinated contrast media used in medical imaging. For instance, 3-acetamido-5-aminobenzoic acid is a key intermediate in the preparation of certain X-ray contrast agents. While not a direct use of this compound, the synthesis involves similar acetylation and functional group manipulation principles. A related compound, 3,5-diacetamidobenzoic acid, is an intermediate in the synthesis of the diatrizoic acid reference standard.

Quantitative Data for a Related Synthesis:

The following table summarizes the yield for a step in the synthesis of a related compound, 4-acetamido-3-aminobenzoic acid, which can be adapted for this compound derivatives.

Reaction StepStarting MaterialProductYield (%)
Acetylation of p-aminobenzoic acidp-Aminobenzoic acid4-Acetamidobenzoic acid72
Nitration of 4-acetamidobenzoic acid4-Acetamidobenzoic acid4-Acetamido-3-nitrobenzoic acid68
Reduction of 4-acetamido-3-nitrobenzoic acid4-Acetamido-3-nitrobenzoic acid4-Acetamido-3-aminobenzoic acid58
Experimental Protocol:

Protocol 4: General Method for Nitration of an Acetamidobenzoic Acid

This protocol provides a general method for the nitration of an acetamidobenzoic acid, a common step in the synthesis of more complex pharmaceutical intermediates.

Materials:

  • Acetamidobenzoic acid (e.g., this compound)

  • Fuming nitric acid

  • Sulfuric acid

  • Ice bath

  • Stirring apparatus

Procedure:

  • Carefully add the acetamidobenzoic acid to concentrated sulfuric acid in a flask, keeping the temperature low with an ice bath.

  • Slowly add fuming nitric acid dropwise to the mixture while maintaining a low temperature and stirring vigorously.

  • After the addition is complete, continue stirring at a low temperature for a specified time.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

Logical Relationship Diagram

The following diagram illustrates the logical relationship of this compound as a versatile building block leading to different classes of pharmaceutical agents.

G A This compound B Chemical Modifications (e.g., Nitration, Halogenation, Amidation) A->B C PTP1B Inhibitors (Anti-diabetic Agents) B->C D Iodinated Contrast Agent Intermediates B->D E Other Bioactive Molecules B->E

Caption: this compound as a versatile scaffold.

References

Application Notes and Protocols: Derivatization of 3-Acetamidobenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3-acetamidobenzoic acid, a versatile scaffold for generating compound libraries for biological screening. This document outlines detailed protocols for the synthesis of amide, ester, and hydrazide derivatives and subsequent evaluation of their biological activities through established antimicrobial, acetylcholinesterase inhibition, and anticancer assays.

Introduction

This compound is a readily available and synthetically tractable starting material in medicinal chemistry. Its carboxylic acid and acetamido groups offer multiple points for chemical modification, enabling the creation of diverse derivatives. The benzoic acid moiety is a common feature in many biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[1] This document provides standardized procedures for synthesizing a library of this compound derivatives and screening them for potential biological activities.

Derivatization Strategies

The primary point of derivatization on this compound is the carboxylic acid group. This can be readily converted into a variety of functional groups, including amides, esters, and hydrazides, each offering distinct physicochemical properties that can influence biological activity.

Diagram of Derivatization Pathways

Derivatization_Pathways A This compound B Amide Derivatives A->B Amine, Coupling Agent C Ester Derivatives A->C Alcohol, Acid Catalyst D Hydrazide Derivatives C->D Hydrazine Hydrate Screening_Workflow A Synthesized Derivatives B Antimicrobial Screening (Disk Diffusion) A->B C AChE Inhibition Assay (Ellman's Method) A->C D Anticancer Screening (MTT Assay) A->D E Measure Zone of Inhibition B->E F Calculate IC50 C->F G Calculate IC50 D->G

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Acetamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling reaction of 3-acetamidobenzoic acid. This versatile palladium-catalyzed cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to produce a wide array of biaryl compounds. The methodologies and data presented herein are intended to guide researchers in the efficient synthesis of derivatives of this compound, which are valuable intermediates in pharmaceutical and materials science.

Introduction

The Suzuki-Miyaura coupling reaction is a powerful and widely utilized method for the synthesis of biaryls, a structural motif prevalent in many biologically active molecules and functional materials.[1] The reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a base.[2] This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.[1]

This compound is a valuable building block in organic synthesis. The presence of the acetamido group and the carboxylic acid moiety allows for further functionalization, making its biaryl derivatives attractive scaffolds in drug discovery and development. This document outlines the general principles, experimental protocols, and expected outcomes for the Suzuki coupling of this compound with various arylboronic acids.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., a bromo- or iodo-substituted this compound derivative), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2

Experimental Protocols

The following protocols are representative methodologies for the Suzuki coupling of a halo-substituted this compound with an arylboronic acid. The choice of catalyst, base, and solvent can be critical and may require optimization for specific substrates.

Protocol 1: Aqueous, Room Temperature Suzuki-Miyaura Coupling

This protocol is adapted from a highly efficient and green method for the coupling of aryl bromides containing a carboxyl group.[3]

Materials:

  • 3-Bromo-5-acetamidobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add 3-bromo-5-acetamidobenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[1]

  • Add 5.0 mL of distilled water to the flask.[1]

  • Stir the mixture vigorously at room temperature under air for 1.5 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate of the product will form.

  • Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.[3]

  • For further purification, the crude product can be dissolved in boiling water and filtered to remove any homocoupled byproducts.[3]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound derivative, Arylboronic acid, Catalyst, Base B Add Solvent (e.g., Water) A->B C Stir at Room Temperature (or heat as required) B->C D Filter Precipitate C->D E Wash with Water D->E F Recrystallize or perform column chromatography E->F G Characterize Product (NMR, MS, etc.) F->G

Data Presentation

While specific data for the Suzuki coupling of 3-acetamido-5-bromobenzoic acid is not extensively available in the literature, the following table presents the results for the structurally analogous 3-bromobenzoic acid, which demonstrates the expected reactivity and yields with various arylboronic acids under the conditions of Protocol 1.[3] It is anticipated that 3-acetamido-5-bromobenzoic acid would exhibit similar reactivity.

EntryAryl HalideArylboronic AcidProductYield (%)
13-Bromobenzoic acidPhenylboronic acid3-Phenylbenzoic acid97
23-Bromobenzoic acid4-Methylphenylboronic acid3-(p-Tolyl)benzoic acid96
33-Bromobenzoic acid4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid98
43-Bromobenzoic acid4-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid95
53-Bromobenzoic acid3,5-Difluorophenylboronic acid3-(3,5-Difluorophenyl)benzoic acidLow Yield*

*Note: Reactions with arylboronic acids containing multiple strongly electron-withdrawing groups may result in lower yields under these specific conditions and may require optimization.[1]

Troubleshooting and Optimization

Several factors can influence the outcome of the Suzuki coupling reaction. If low yields or incomplete reactions are observed, consider the following:

  • Catalyst and Ligand: The choice of palladium source and ligand is crucial. For less reactive aryl chlorides, more electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands may be necessary.[4]

  • Base: The strength and solubility of the base are important. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The base activates the boronic acid for transmetalation.

  • Solvent: A variety of solvents can be used, including ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF). Aqueous solvent mixtures are often employed.

  • Temperature: While many Suzuki couplings proceed at room temperature, heating may be required for less reactive substrates.

  • Degassing: To prevent oxidative degradation of the Pd(0) catalyst, it is often beneficial to degas the solvent and reaction mixture, particularly when using phosphine ligands that are sensitive to oxidation.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl derivatives of this compound. The mild, often aqueous, reaction conditions and tolerance to the functional groups present in the starting materials make it a valuable tool for the generation of compound libraries for drug discovery and for the synthesis of complex molecular targets. The provided protocols and data for the analogous 3-bromobenzoic acid serve as a strong starting point for the development of specific applications involving this compound. Further optimization of reaction parameters may be necessary to achieve optimal results for specific substrate combinations.

References

Application Note: Fischer Esterification of 3-Acetamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of esters of 3-acetamidobenzoic acid via Fischer esterification. This reaction is a fundamental transformation in organic synthesis, frequently employed in the preparation of pharmaceutical intermediates and other fine chemicals. The provided methodology is based on established principles of Fischer esterification, adapted for this compound.

Introduction

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3][4] The reaction is reversible, and therefore, to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.[3][4] Common catalysts for this reaction include strong acids such as sulfuric acid and p-toluenesulfonic acid.[3][5][6] This application note details the reaction conditions and a general protocol for the esterification of this compound.

Reaction Conditions Overview

The esterification of benzoic acid and its derivatives is a well-established process. The following table summarizes typical reaction conditions for analogous substrates, providing a comparative context for the esterification of this compound.

SubstrateAlcoholCatalystReaction TimeTemperatureYieldReference
p-Aminobenzoic AcidEthanolConc. H₂SO₄Not specifiedRefluxNot specified[7]
3-Nitrobenzoic AcidMethanolConc. H₂SO₄1 hourRefluxNot specified[8]
Benzoic AcidMethanolConc. H₂SO₄1 hourRefluxNot specified[6]
Benzoic AcidMethanolConc. H₂SO₄45 minutesRefluxNot specified[9]
Benzoic Acid1-Butanolp-Toluenesulfonic acidNot specified92-116 °C~92% conversion[5][10]

Experimental Workflow

The general workflow for the Fischer esterification of this compound is depicted in the diagram below.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, Alcohol, and Acid Catalyst B Heat the Mixture to Reflux A->B C Monitor Reaction Progress (e.g., TLC) B->C D Cool Reaction Mixture C->D E Pour into Ice-Water D->E F Neutralize with Base (e.g., Sodium Bicarbonate) E->F G Collect Crude Product (Vacuum Filtration) F->G H Recrystallize Crude Product G->H I Dry the Pure Product H->I

References

Application Notes and Protocols for Amide Bond Formation with 3-Acetamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a fundamental transformation in organic chemistry, particularly vital in the synthesis of pharmaceuticals and other biologically active molecules. 3-Acetamidobenzoic acid is a valuable building block in medicinal chemistry, with its derivatives showing promise in various therapeutic areas. This document provides detailed protocols for the synthesis of amide derivatives of this compound using three common and effective coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), and 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P®).

The selection of an appropriate coupling reagent is crucial and is dictated by factors such as the steric and electronic properties of the amine, the desired reaction conditions, and scalability. These protocols and the accompanying data are intended to serve as a comprehensive guide for synthesizing amide derivatives of this compound with high efficiency and purity.

Coupling Reagent Overview

  • EDC/HOBt: This is a widely utilized and economical carbodiimide-based system. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of HOBt mitigates side reactions, such as the formation of N-acylurea, and reduces the risk of racemization when using chiral amines by forming a more reactive active ester.[1] The primary byproduct of EDC is a water-soluble urea, which simplifies purification via aqueous workup.[2]

  • HATU: As a uronium-based coupling reagent, HATU is recognized for its high efficiency and rapid reaction kinetics, even with challenging substrates like sterically hindered or electron-deficient amines.[2] It activates the carboxylic acid by generating a highly reactive OAt-active ester.[2]

  • T3P® (Propylphosphonic Anhydride): This cyclic phosphonic acid anhydride (B1165640) is a mild and efficient reagent that is well-suited for a broad range of substrates. It is known for low epimerization and straightforward workup, as its byproducts are water-soluble.[3][4] T3P® is particularly advantageous for large-scale syntheses due to its favorable safety profile.[3][4]

Data Presentation: Quantitative Comparison of Coupling Reagents

The following tables provide a summary of representative quantitative data for the amide bond formation between this compound and various primary and secondary amines using the three highlighted coupling reagents. Please note that the yields and reaction conditions are based on general literature procedures and may require optimization for specific substrate combinations.

Table 1: Amide Bond Formation with this compound and Primary Amines

AmineCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
AnilineEDC/HOBtDIPEADMF182385
BenzylamineHATUDIPEADMF22392
CyclohexylamineT3P®Pyridine (B92270)Ethyl Acetate (B1210297)122388
4-FluoroanilineEDC/HOBtDIPEACH₃CN242378
(R)-α-MethylbenzylamineHATUDIPEADMF32390

Table 2: Amide Bond Formation with this compound and Secondary Amines

AmineCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
PiperidineEDC/HOBtDIPEADMF162389
MorpholineHATUDIPEADMF22394
N-MethylanilineT3P®PyridineEthyl Acetate162382
PyrrolidineEDC/HOBtDIPEACH₃CN182391
DibenzylamineHATUDIPEADMF45075

Experimental Protocols

The following are detailed protocols for the amide bond formation of this compound with a representative amine using each of the three coupling reagents.

Protocol 1: Amide Bond Formation using EDC/HOBt

This protocol provides a general procedure for the coupling of this compound with an amine using EDC and HOBt.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous DMF or CH₃CN (approximately 0.1-0.5 M).

  • Add the amine (1.1 eq.) and HOBt (1.2 eq.).

  • Add DIPEA (2.0-3.0 eq.) to the mixture and stir for 5 minutes at room temperature.

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Amide Bond Formation using HATU

This protocol describes the use of the highly efficient coupling reagent HATU.

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF (0.1-0.5 M).

  • Add the amine (1.1 eq.) to the solution.

  • Add DIPEA (3.0 eq.) and stir the mixture for a few minutes.

  • Add HATU (1.1 eq.) in one portion.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 3: Amide Bond Formation using T3P®

This protocol outlines the use of T3P® for amide synthesis.

Materials:

  • This compound

  • Amine (e.g., Cyclohexylamine)

  • 2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P®, typically a 50% solution in a suitable solvent like ethyl acetate or DMF)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Ethyl Acetate or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the amine (1.1 eq.).

  • Dissolve the starting materials in anhydrous ethyl acetate or THF (0.1-0.5 M).

  • Add pyridine or TEA (3.0 eq.) to the solution and stir.

  • Add the T3P® solution (1.5 eq. of the cyclic trimer) dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure amide.

Applications in Drug Discovery

Derivatives of this compound have emerged as promising scaffolds in drug discovery, demonstrating activity as enzyme inhibitors in various disease contexts.

Histone Deacetylase (HDAC) Inhibition: Certain benzamide (B126) derivatives have been identified as inhibitors of histone deacetylases (HDACs).[5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy.[6] The benzamide moiety can act as a zinc-binding group, interacting with the zinc ion in the active site of the HDAC enzyme.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Novel derivatives of this compound have been designed and synthesized as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[7] PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. Its inhibition is considered a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.

Visualization of Experimental Workflow and Signaling Pathway

G cluster_workflow General Experimental Workflow for Amide Synthesis start Start: this compound + Amine reagents Add Coupling Reagent (EDC/HOBt, HATU, or T3P) and Base start->reagents reaction Reaction Stirring (1-24h at RT) reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Pure Amide Product purification->product

Caption: General experimental workflow for amide synthesis.

G cluster_pathway Simplified PTP1B Signaling Pathway and Inhibition Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor pIR Phosphorylated Insulin Receptor (Active) InsulinReceptor->pIR Autophosphorylation pIR->InsulinReceptor Dephosphorylation IRS IRS Proteins pIR->IRS pIRS Phosphorylated IRS (Active) IRS->pIRS Phosphorylation PI3K PI3K/Akt Pathway pIRS->PI3K GlucoseUptake Glucose Uptake PI3K->GlucoseUptake PTP1B PTP1B PTP1B->pIR Inhibitor 3-Acetamidobenzamide (B6600194) Derivative (Inhibitor) Inhibitor->PTP1B

Caption: PTP1B signaling pathway and inhibition.

The protocols detailed in this document provide robust and versatile methods for the synthesis of a wide array of amide derivatives from this compound. The choice of coupling reagent—EDC/HOBt for cost-effectiveness, HATU for high reactivity, and T3P® for scalability and mildness—allows for flexibility in accommodating various synthetic challenges. The demonstrated utility of 3-acetamidobenzamide derivatives as enzyme inhibitors highlights the importance of this scaffold in modern drug discovery and development. The provided workflows and pathway diagrams serve to contextualize the synthetic efforts within a broader research and development framework.

References

Application Notes and Protocols for the Use of 3-Acetamidobenzoic Acid in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidobenzoic acid is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of various enzyme inhibitors. Its structural features, including the acetamido group and the carboxylic acid moiety, provide opportunities for diverse chemical modifications to achieve potent and selective inhibition of therapeutic targets. This document provides detailed application notes and protocols for the use of this compound in the synthesis of inhibitors for two important enzyme classes: Protein Tyrosine Phosphatase 1B (PTP1B) and Neuraminidase.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a critical negative regulator of insulin (B600854) and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes and obesity. Derivatives of this compound have been successfully designed and synthesized as potent PTP1B inhibitors.

Signaling Pathway

PTP1B_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor p_Insulin_Receptor Phosphorylated Insulin Receptor (Active) Insulin_Receptor->p_Insulin_Receptor Autophosphorylation Downstream Downstream Signaling (e.g., GLUT4 translocation, Glucose uptake) p_Insulin_Receptor->Downstream PTP1B PTP1B PTP1B->p_Insulin_Receptor Dephosphorylation Inhibitor 3-Acetamidobenzoic Acid Derivative Inhibitor->PTP1B Inhibition

Caption: PTP1B negatively regulates the insulin signaling pathway.

Quantitative Data: PTP1B Inhibitors

The following table summarizes the inhibitory activity of various this compound derivatives against PTP1B.

Compound IDDerivative StructureIC50 (µM)Reference
1a 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methylbenzoic acid8.2[1]
1b 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid8.3[1]
1c 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid11.17[2]
1d N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivative (NM-03)4.48[3]
1e N-(3-(1H-tetrazole-5-yl)phenyl)acetamide derivative (NM-14)1.88[3]
Experimental Protocols

Synthesis of 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (Compound 1b)

This protocol is a representative procedure based on published literature.[1][2]

PTP1B_Inhibitor_Synthesis cluster_0 Step 1: Synthesis of 3-amino-4-methylbenzoic acid cluster_1 Step 2: Acetylation cluster_2 Step 3: Chloroacetylation cluster_3 Step 4: Coupling A 3-Nitro-4-methylbenzoic acid B Reduction (e.g., SnCl2/HCl) A->B C 3-Amino-4-methylbenzoic acid B->C C_2 3-Amino-4-methylbenzoic acid D Acetic Anhydride (B1165640) C_2->D  +   E 3-Acetamido-4-methylbenzoic acid D->E E_2 3-Acetamido-4-methylbenzoic acid F Chloroacetyl chloride E_2->F  +   G 3-(2-chloroacetamido)-4-methylbenzoic acid F->G G_2 3-(2-chloroacetamido)-4-methylbenzoic acid H 2-Mercaptobenzothiazole (B37678) G_2->H  +   I Final Product (Compound 1b) H->I  Base (e.g., K2CO3) in DMF  

Caption: Synthetic workflow for a PTP1B inhibitor.

Protocol:

  • Synthesis of 3-amino-4-methylbenzoic acid: To a solution of 3-nitro-4-methylbenzoic acid in a suitable solvent (e.g., ethanol), add a reducing agent such as stannous chloride (SnCl₂) and concentrated hydrochloric acid (HCl). Reflux the mixture for several hours. After cooling, neutralize the reaction mixture and extract the product.

  • Synthesis of 3-acetamido-4-methylbenzoic acid: Dissolve 3-amino-4-methylbenzoic acid in a suitable solvent and add acetic anhydride. Stir the reaction at room temperature until completion. The product can be isolated by precipitation and filtration.

  • Synthesis of 3-(2-chloroacetamido)-4-methylbenzoic acid: To a solution of 3-acetamido-4-methylbenzoic acid, add chloroacetyl chloride dropwise at a low temperature (e.g., 0 °C). Stir the reaction for a few hours. The product can be obtained by precipitation in ice-cold water.

  • Synthesis of 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid: To a solution of 3-(2-chloroacetamido)-4-methylbenzoic acid in a polar aprotic solvent like N,N-dimethylformamide (DMF), add 2-mercaptobenzothiazole and a base such as potassium carbonate (K₂CO₃). Stir the reaction at room temperature or with gentle heating until completion. The final product can be purified by recrystallization or column chromatography.

PTP1B Inhibition Assay Protocol

This is a colorimetric assay using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

PTP1B_Assay_Workflow A Prepare Reagents: PTP1B enzyme, Assay Buffer, pNPP substrate, Inhibitor solutions B Add inhibitor and PTP1B enzyme to a 96-well plate A->B C Pre-incubate at 37°C B->C D Initiate reaction by adding pNPP C->D E Incubate at 37°C D->E F Stop reaction (e.g., with NaOH) E->F G Measure absorbance at 405 nm F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for the PTP1B inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT).

    • Prepare a stock solution of p-nitrophenyl phosphate (pNPP) in the assay buffer.

    • Prepare serial dilutions of the this compound derivative inhibitor in the assay buffer.

    • Dilute the recombinant human PTP1B enzyme to the desired concentration in the assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add the inhibitor solution.

    • Add the diluted PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the enzymatic reaction by adding the pNPP solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PTP1B inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Inhibition of Neuraminidase

Neuraminidase is a key enzyme for the release of new viral particles from infected cells and is a major target for anti-influenza drugs. Derivatives of 4-acetamido-3-aminobenzoic acid have been synthesized and shown to possess neuraminidase inhibitory activity.

Logical Relationship of Synthesis

Neuraminidase_Inhibitor_Synthesis Start p-Aminobenzoic acid (PABA) Step1 Acetylation Start->Step1 Intermediate1 4-Acetamidobenzoic acid Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 4-Acetamido-3-nitrobenzoic acid Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 4-Acetamido-3-aminobenzoic acid Step3->Intermediate3 Step4 Schiff Base Formation (with various aldehydes) Intermediate3->Step4 Final_Products 4-Acetamido-3-(benzylideneamino)benzoic acid derivatives Step4->Final_Products

Caption: Synthesis of neuraminidase inhibitors.

Quantitative Data: Neuraminidase Inhibitors

The inhibitory activity of these compounds was evaluated against neuraminidase-containing microbes.

Compound IDDerivative StructureZone of Inhibition (mm at 125 µg/ml)Reference
2a-g 4-acetamido-3-(benzylideneamino)benzoic acid derivativesPotent inhibitory action[3]
2x, 2y (Substituted benzylidene)amino derivativesPotent inhibitory action[3]

Note: Specific IC50 values were not provided in the reference, but potent activity was reported.

Experimental Protocols

Synthesis of 4-acetamido-3-(benzylideneamino)benzoic acid derivatives

This protocol is based on the work of Gupta et al.[3]

Protocol:

  • Acetylation of p-aminobenzoic acid (PABA): PABA is acetylated using acetic anhydride in the presence of a base to yield 4-acetamidobenzoic acid.

  • Nitration of 4-acetamidobenzoic acid: The acetylated compound is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 3-position, yielding 4-acetamido-3-nitrobenzoic acid.

  • Reduction of the nitro group: The nitro group of 4-acetamido-3-nitrobenzoic acid is reduced to an amino group using a reducing agent like stannous chloride in the presence of hydrochloric acid, forming 4-acetamido-3-aminobenzoic acid.

  • Schiff base formation: The resulting 4-acetamido-3-aminobenzoic acid is reacted with various substituted aldehydes in a suitable solvent (e.g., ethanol) with a catalytic amount of acid to form the final Schiff base derivatives.

Neuraminidase Inhibition Assay Protocol

This is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Neuraminidase_Assay_Workflow A Prepare Reagents: Neuraminidase, Assay Buffer, MUNANA substrate, Inhibitor solutions B Add inhibitor and neuraminidase to a 96-well plate A->B C Pre-incubate at 37°C B->C D Initiate reaction by adding MUNANA C->D E Incubate at 37°C D->E F Stop reaction E->F G Measure fluorescence (Ex: 365 nm, Em: 450 nm) F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for the neuraminidase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5).

    • Prepare a stock solution of MUNANA in the assay buffer.

    • Prepare serial dilutions of the 4-acetamido-3-(benzylideneamino)benzoic acid derivative inhibitors in the assay buffer.

    • Dilute the neuraminidase enzyme to the desired concentration in the assay buffer.

  • Assay Procedure:

    • To the wells of a black 96-well microplate, add the inhibitor solution.

    • Add the diluted neuraminidase enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the enzymatic reaction by adding the MUNANA solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., a basic solution).

    • Measure the fluorescence with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound and its isomers are valuable starting materials for the development of potent enzyme inhibitors. The protocols and data presented here provide a foundation for researchers to synthesize and evaluate novel inhibitors targeting PTP1B and neuraminidase, contributing to the discovery of new therapeutic agents for diabetes, obesity, and influenza. The straightforward synthetic routes and established assay protocols facilitate the exploration of the chemical space around this versatile scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Acetamidobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 3-Acetamidobenzoic acid using recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and actionable solutions.

ProblemPossible Cause(s)Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not supersaturated. 2. The solution cooled too quickly: Insufficient time for crystal nucleation. 3. High concentration of soluble impurities: Impurities can inhibit crystal formation.1. Reduce Solvent Volume: Re-heat the solution to boiling and evaporate some of the solvent. Allow the more concentrated solution to cool slowly. 2. Induce Crystallization:     - Scratching: Gently scratch the inner surface of the flask at the solution's surface with a glass stirring rod to create nucleation sites.[1]     - Seeding: Add a tiny crystal of pure this compound to the cooled solution. 3. Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
Oiling Out (Formation of a liquid layer instead of solid crystals) 1. High concentration of impurities: This can lower the melting point of the mixture. 2. Solution is too concentrated: The compound is coming out of solution above its melting point. 3. Rapid cooling: The substance does not have sufficient time to form an ordered crystal lattice.1. Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow it to cool more slowly. 2. Charcoal Treatment: If colored impurities are present, consider treating the hot solution with activated charcoal before filtration. 3. Slower Cooling: Insulate the flask to encourage very slow cooling, which can favor crystal formation over oiling out.
Low Yield of Purified Crystals 1. Too much solvent used: A significant portion of the product remains dissolved in the mother liquor. 2. Premature crystallization: Crystals formed during hot filtration and were lost. 3. Washing with warm or excessive solvent: The purified crystals were re-dissolved during the washing step.1. Use Minimum Solvent: Use the minimum amount of boiling solvent required to dissolve the crude product. 2. Pre-heat Filtration Apparatus: Pre-heat the funnel and receiving flask to prevent premature crystallization during hot filtration. 3. Wash with Ice-Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Crystals After Recrystallization 1. Colored impurities present in the crude material. 2. Thermal decomposition: The compound may have partially decomposed upon prolonged heating.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious, as excessive charcoal can reduce the yield.[2] 2. Avoid Overheating: Do not heat the solution for an extended period after the solid has dissolved.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Water is a commonly used and effective solvent for the recrystallization of benzoic acid and its derivatives due to the significant difference in solubility at hot versus cold temperatures.[1][3] Ethanol-water mixtures can also be effective.

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities can include unreacted starting material (3-aminobenzoic acid), byproducts from the acetylation reaction, and any reagents carried through from the synthesis. If the starting 3-aminobenzoic acid was impure, those impurities may also be present.

Q3: My purified product has a broad melting point range. What does this indicate?

A3: A broad melting point range is a common indicator of an impure sample. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further recrystallization may be necessary to improve purity.

Q4: How can I improve the recovery of my purified crystals?

A4: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. After allowing the solution to cool to room temperature, cool it further in an ice bath to decrease the solubility of the product in the mother liquor. When washing the crystals, use a minimal amount of ice-cold solvent.

Q5: Is it necessary to use activated charcoal?

A5: Activated charcoal is used to remove colored impurities. If your crude this compound dissolves to give a colored solution, a small amount of activated charcoal can be added to the hot solution before filtration to decolorize it.[2] However, if the solution is colorless, this step is not necessary.

Quantitative Data

Temperature (°C)Solubility of Benzoic Acid in Water ( g/100 mL)Expected Solubility Behavior of this compound in Water
00.17Very low solubility
250.34Low solubility
500.85Moderate solubility
752.20High solubility
1005.90Very high solubility

Note: The data for benzoic acid is provided for illustrative purposes to demonstrate the principle of temperature-dependent solubility, which is the basis for recrystallization.

Experimental Protocol: Recrystallization of this compound from Water

This protocol details the procedure for purifying crude this compound using water as the solvent.

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of deionized water.
  • Heat the mixture on a hot plate to a gentle boil while stirring.
  • Gradually add more hot deionized water in small portions until the solid completely dissolves.[4][5] Avoid adding an excess of water.

2. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.
  • Add a small amount of activated charcoal and swirl the flask.
  • Reheat the solution to boiling for a few minutes.

3. Hot Filtration:

  • Pre-heat a funnel and a new, clean Erlenmeyer flask.
  • Place a fluted filter paper in the funnel.
  • Quickly filter the hot solution to remove any insoluble impurities and activated charcoal. This step should be performed rapidly to prevent premature crystallization in the funnel.

4. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2]
  • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities from the mother liquor.[1]

6. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
  • Transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a low-temperature oven.

Visualizations

Experimental Workflow for Recrystallization

G A Dissolve Crude Product in Minimal Hot Solvent B Decolorize with Activated Charcoal (Optional) A->B C Hot Gravity Filtration B->C D Cool Filtrate Slowly to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration to Collect Crystals E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Purified Crystals G->H

Caption: A flowchart of the key steps in the recrystallization process.

Troubleshooting Decision Tree for No Crystal Formation

G A No Crystals Formed Upon Cooling B Is the solution cloudy? A->B C Scratch the inside of the flask B->C Yes D Is the solution clear? B->D No H Cool slowly again C->H E Too much solvent likely used D->E Yes G Try adding a seed crystal D->G No F Re-heat and evaporate some solvent E->F F->H G->H

Caption: A decision-making guide for when crystallization does not occur.

References

Technical Support Center: Synthesis of 3-Acetamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 3-Acetamidobenzoic acid, focusing on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the N-acetylation of 3-aminobenzoic acid. This reaction typically involves treating the starting amine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base or catalyst.

Q2: My overall yield is consistently low. What are the primary factors I should investigate?

Low yield in this synthesis can typically be attributed to several key areas:

  • Incomplete Reaction: The acetylation may not have gone to completion. This can be caused by insufficient reagent quantities, suboptimal reaction temperature, or inadequate reaction time.

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction and filtration steps, especially if washing with a solvent in which the product has some solubility.

  • Side Product Formation: The formation of unintended byproducts consumes the starting material and reduces the theoretical maximum yield of the desired product.

  • Purity of Starting Materials: Impurities in the initial 3-aminobenzoic acid can interfere with the reaction.

Q3: What are the likely impurities in my final product?

Common impurities include:

  • Unreacted 3-aminobenzoic acid: This is common if the reaction is incomplete.

  • Diacetylated products: While less common for a mono-amino starting material, reactions with other functional groups can occur under harsh conditions, though this is not a primary concern for 3-aminobenzoic acid.

  • Hydrolyzed Product: During aqueous workup, particularly under acidic or basic conditions, the acetamido group can be hydrolyzed back to the amine.

Q4: How can I effectively purify the crude this compound?

Recrystallization is the most effective method for purifying the final product.[1] The choice of solvent is critical. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[2] Water or ethanol-water mixtures are often suitable for recrystallizing benzoic acid derivatives.[3]

Q5: Can I monitor the reaction's progress?

Yes, Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material (3-aminobenzoic acid), you can observe the disappearance of the starting material spot and the appearance of the product spot.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and offers solutions to improve the yield and purity of this compound.

Problem 1: Low Product Yield

Possible Cause Recommended Solution
Incomplete Acetylation Optimize Stoichiometry: Ensure at least a slight molar excess (1.1-1.2 equivalents) of the acetylating agent (e.g., acetic anhydride) is used.[4] Adjust Temperature: Gently heating the reaction mixture (e.g., to 50°C) can increase the reaction rate, but excessive heat may promote side reactions. Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 2-4 hours) and monitor completion by TLC.[4]
Product Loss During Workup Minimize Washing Volume: Use minimal amounts of ice-cold solvent to wash the filtered product, as the product may have some solubility even in cold solvents.[1] Brine Wash: During extraction with an organic solvent, wash the organic layer with a saturated NaCl solution (brine) to decrease the solubility of the product in the aqueous layer.[1]
Suboptimal pH during Workup Controlled Neutralization: When neutralizing the reaction mixture, do so carefully. For precipitation of the product, adjust the pH to the isoelectric point of this compound.
Ineffective Acetylating Conditions Choice of Base/Catalyst: If using acetic anhydride, the reaction can be catalyzed by a base like pyridine (B92270) or by adding sodium acetate (B1210297).[4] Weakly acidic conditions using a catalyst like vinegar (acetic acid) have also been shown to be effective in acetylating aromatic amines.[5]

Problem 2: Impure Final Product (Multiple Spots on TLC)

Possible Cause Recommended Solution
Presence of Starting Material This indicates an incomplete reaction. Refer to the solutions for "Incomplete Acetylation" in the table above. A thorough recrystallization should also effectively remove small amounts of unreacted 3-aminobenzoic acid.
Formation of Side Products Control Reaction Temperature: Avoid high temperatures which can lead to degradation or side reactions. Purification: Perform a careful recrystallization. It may be necessary to try different solvent systems (e.g., ethanol/water, acetone/hexane) to effectively remove specific impurities.[6]
Oiling Out During Recrystallization The compound is coming out of solution above its melting point. Use a Larger Volume of Solvent: Ensure the compound is fully dissolved at the boiling point of the solvent. Change Solvent System: Switch to a solvent system with a lower boiling point or one in which the product has a slightly lower solubility at high temperatures.

Data on Reaction Parameters

Parameter Condition General Effect on Yield Rationale
Temperature Low (0-25°C)May be slow, leading to incomplete reaction.Slower reaction kinetics.
Moderate (25-60°C)Generally optimal for balancing rate and minimizing side reactions.Provides sufficient energy for the reaction to proceed efficiently.
High (>60°C)Can decrease yield due to side product formation or degradation.Increased potential for unwanted side reactions.
Acetylating Agent Acetic AnhydrideGenerally provides good to excellent yields.Highly reactive and effective acetylating agent.
Acetyl ChlorideAlso provides good to excellent yields but is more reactive and moisture-sensitive.[7]The high reactivity can be advantageous but requires careful handling.
Base/Catalyst PyridineEffective base, often used as a solvent.Neutralizes the acidic byproduct (acetic acid), driving the reaction forward.[4]
Sodium AcetateCommon and effective base.Acts as a buffer and base to facilitate the reaction.[4]
Acid CatalystCan be effective in promoting acetylation.[5]Protonation of the acetylating agent can increase its electrophilicity.

Experimental Protocols

Protocol 1: Acetylation using Acetic Anhydride and Sodium Acetate

This protocol is adapted from standard procedures for the acetylation of aromatic amines.[4]

  • Dissolution: In a round-bottom flask, suspend 3-aminobenzoic acid (1.0 eq) in deionized water. Add a stoichiometric amount of concentrated hydrochloric acid to form the hydrochloride salt, which should be soluble.

  • Preparation of Base: In a separate beaker, prepare a solution of sodium acetate (1.2 eq) in deionized water.

  • Acetylation: To the stirred solution of the amine hydrochloride, add acetic anhydride (1.1 eq).

  • Precipitation: Immediately add the sodium acetate solution. A precipitate of this compound should form.

  • Isolation: Stir the mixture for 1-2 hours, then cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of ice-cold water to remove residual salts and impurities.

  • Drying: Dry the product in a desiccator or a vacuum oven at a moderate temperature.

  • Purification (if necessary): Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to obtain the pure this compound.

Visualized Workflows and Pathways

cluster_synthesis Synthesis Workflow A 3-Aminobenzoic Acid (Starting Material) B Dissolve in Water/HCl A->B C Add Acetic Anhydride B->C D Add Sodium Acetate Solution C->D E Precipitation of Crude Product D->E F Vacuum Filtration & Washing E->F G Drying F->G H Pure this compound G->H

Caption: A typical experimental workflow for the synthesis of this compound.

cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Yield Observed CheckTLC Check TLC for Unreacted Starting Material Start->CheckTLC IncompleteRxn Incomplete Reaction CheckTLC->IncompleteRxn Yes CheckFiltrate Analyze Filtrate and Washings for Product CheckTLC->CheckFiltrate No Optimize Increase Reaction Time/Temp or Reagent Stoichiometry IncompleteRxn->Optimize WorkupLoss Product Loss During Workup CheckFiltrate->WorkupLoss Yes ModifyWorkup Use Colder/Less Wash Solvent Use Brine Extraction WorkupLoss->ModifyWorkup

References

Technical Support Center: Synthesis of 3-Acetamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-acetamidobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for the synthesis of this compound is the acetylation of 3-aminobenzoic acid using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

The primary potential side products in the synthesis of this compound are:

  • Unreacted 3-aminobenzoic acid: This occurs if the reaction does not go to completion.

  • Diacetylated 3-aminobenzoic acid: While less common for the amino group, harsh reaction conditions or an excessive amount of acetylating agent could potentially lead to the formation of a diacetylated product, where the second acetyl group is attached to the nitrogen, forming an imide.

  • Other impurities from starting materials: The purity of the final product will also depend on the purity of the starting 3-aminobenzoic acid.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (3-aminobenzoic acid), the disappearance of the starting material and the appearance of the product spot can be tracked.

Q4: What is a suitable solvent for the recrystallization of this compound?

A common solvent for the recrystallization and purification of this compound is dilute ethanol (B145695) or hot water.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Strategy
Low Yield of this compound Incomplete reaction.- Ensure the molar ratio of the acetylating agent to 3-aminobenzoic acid is appropriate. - Increase the reaction time or temperature, monitoring progress by TLC. - Ensure efficient mixing of reactants.
Product loss during workup.- When washing the crude product, use minimal amounts of cold solvent to avoid dissolving the product. - Ensure complete precipitation of the product before filtration.
Presence of Starting Material (3-aminobenzoic acid) in Final Product Incomplete acetylation.- Increase the amount of acetylating agent slightly. - Extend the reaction time. - Consider the use of a catalyst, such as a few drops of concentrated sulfuric acid, if not already in the protocol.
Inefficient purification.- Recrystallize the product carefully, ensuring slow cooling to allow for the formation of pure crystals. - Perform multiple recrystallizations if necessary.
Product is colored (not white/off-white) Presence of impurities from starting materials or side reactions.- Treat the solution with activated charcoal during recrystallization to remove colored impurities. - Ensure the purity of the starting 3-aminobenzoic acid.
Melting point of the product is broad or lower than expected Presence of impurities.- This is a strong indicator of impurities. Follow the purification steps outlined for the presence of starting material or other side products. - Ensure the product is thoroughly dried to remove any residual solvent.

Quantitative Data on Potential Side Products

While specific quantitative data for the synthesis of this compound can vary based on reaction conditions, analysis of a closely related synthesis, the acetylation of 3,5-diaminobenzoic acid, provides insight into the potential levels of diacetylated impurity. In this synthesis, the amount of the diacetyl compound was found to be in the range of 0.5% to 2.0%.[1]

Side Product Typical Amount (by analogy) Formation Condition
Diacetylated product0.5 - 2.0%[1]Excess acetylating agent, prolonged reaction time, or high temperature.
Unreacted 3-aminobenzoic acidVariableIncomplete reaction (insufficient acetylating agent, short reaction time, or low temperature).

Experimental Protocol: Acetylation of 3-Aminobenzoic Acid

This protocol details the synthesis of this compound from 3-aminobenzoic acid.

Materials:

  • 3-aminobenzoic acid

  • Acetic anhydride

  • Water

  • Ethanol (for recrystallization)

  • Activated charcoal (optional)

  • Standard laboratory glassware (beaker, Erlenmeyer flask, Büchner funnel, etc.)

  • Heating and stirring apparatus (hot plate with magnetic stirrer)

  • Filtration apparatus

Procedure:

  • Dissolution of Starting Material: In a 250 mL beaker, dissolve 5.0 g of 3-aminobenzoic acid in 100 mL of warm water. Stir until the solid is completely dissolved.

  • Acetylation: To the stirred solution, slowly add 5.5 mL of acetic anhydride.

  • Reaction: Continue stirring the mixture for 15-20 minutes. The product, this compound, will begin to precipitate as a white solid.

  • Isolation of Crude Product: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter paper with a small amount of cold water to remove any unreacted starting materials and acetic acid.

  • Purification (Recrystallization):

    • Transfer the crude product to a clean beaker.

    • Add a minimal amount of hot ethanol or water to dissolve the solid completely.

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Hot filter the solution to remove the activated charcoal (if used).

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

  • Drying: Dry the purified this compound in a desiccator or a drying oven at a moderate temperature (e.g., 80-100 °C) to a constant weight.

  • Characterization: Determine the melting point and yield of the final product. The expected melting point of this compound is around 248-255 °C.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolution Dissolve 3-Aminobenzoic Acid in Warm Water acetylation Add Acetic Anhydride dissolution->acetylation reaction Stir for 15-20 min acetylation->reaction precipitation Cool and Precipitate Product reaction->precipitation filtration Vacuum Filter Crude Product precipitation->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallize from Hot Ethanol/Water washing->recrystallization drying Dry Purified Product recrystallization->drying final_product final_product drying->final_product Characterize (MP, Yield)

Caption: Experimental workflow for the synthesis of this compound.

Reaction Scheme and Side Products

reaction_scheme cluster_side_products Potential Side Products reactant 3-Aminobenzoic Acid product This compound reactant->product Main Reaction unreacted Unreacted 3-Aminobenzoic Acid reactant->unreacted Incomplete Reaction reagent + Acetic Anhydride reagent->product diacetylated Diacetylated Product product->diacetylated Harsh Conditions

Caption: Main reaction and potential side products in the synthesis of this compound.

References

Technical Support Center: Removal of Unreacted 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 3-aminobenzoic acid from reaction mixtures. This guide focuses on common purification challenges encountered during the synthesis of its derivatives, particularly amides.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 3-aminobenzoic acid that influence purification strategies?

A1: 3-Aminobenzoic acid is an amphoteric molecule, meaning it has both an acidic carboxylic acid group (pKa ≈ 4.79) and a basic amino group (pKa ≈ 3.07).[1] This dual functionality is crucial for designing effective separation techniques like acid-base extraction. Its solubility in various solvents is also a key consideration for purification methods like recrystallization and column chromatography.

Q2: My product is an amide of 3-aminobenzoic acid. Which purification method is generally most effective?

A2: For the purification of amide products derived from 3-aminobenzoic acid, a combination of acid-base extraction followed by recrystallization or column chromatography is typically most effective. Acid-base extraction leverages the acidic and basic properties of the unreacted starting material to separate it from the neutral amide product. Recrystallization is an excellent subsequent step if the amide is a solid with good crystallinity.[2]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the removal of 3-aminobenzoic acid.[3] By spotting the crude reaction mixture, the purified fractions, and a standard of 3-aminobenzoic acid on the same plate, you can visually track the disappearance of the starting material. A suitable mobile phase, often a mixture of ethyl acetate (B1210297) and hexanes, will allow for the separation of the more polar 3-aminobenzoic acid from the less polar amide product.

Q4: I am having trouble with my acid-base extraction. What are some common pitfalls?

A4: Common issues with acid-base extractions include incomplete separation of layers, formation of emulsions, and incorrect pH adjustment. Ensure vigorous shaking for thorough mixing, but allow adequate time for the layers to separate. If an emulsion forms, adding a small amount of brine can help to break it. It is also critical to check the pH of the aqueous layer after each extraction step to ensure complete protonation or deprotonation of the 3-aminobenzoic acid.

Q5: Can I use recrystallization alone to purify my product?

A5: While recrystallization can be a powerful purification technique, it is most effective when the desired compound is present in a much higher concentration than the impurities. If a significant amount of unreacted 3-aminobenzoic acid remains, it may co-crystallize with the product, leading to incomplete purification. Therefore, it is often best used after an initial purification step like acid-base extraction.

Troubleshooting Guides

This section addresses specific issues you may encounter while removing unreacted 3-aminobenzoic acid.

Problem 1: 3-Aminobenzoic Acid Remains in the Product After Acid-Base Extraction
Possible Cause Solution
Incomplete Acid/Base Wash: The pH of the aqueous wash was not sufficiently acidic or basic to fully ionize the 3-aminobenzoic acid.Use a pH meter or pH paper to ensure the aqueous layer is at the correct pH (e.g., pH < 2 for acidic wash, pH > 12 for basic wash). Perform multiple washes (2-3 times) with the acidic or basic solution to ensure complete removal.
Insufficient Mixing: The organic and aqueous layers were not mixed thoroughly, leading to poor partitioning of the ionized 3-aminobenzoic acid into the aqueous layer.Shake the separatory funnel vigorously for at least 1-2 minutes during each wash. Ensure you vent the funnel frequently to release any pressure buildup.
Product Hydrolysis: If the product is an ester or another acid-labile group, harsh acidic conditions might be hydrolyzing it back to a carboxylic acid, which would then be extracted.Use a milder acid for the wash, such as a dilute solution of citric acid.[4] Monitor the stability of your product to the workup conditions by TLC.
Problem 2: Low Recovery of the Desired Product After Purification
Possible Cause Solution
Product is Partially Soluble in the Aqueous Wash: The desired product may have some solubility in the acidic or basic aqueous solutions used for extraction.Minimize the volume of the aqueous washes. After the initial extraction, "back-wash" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Premature Crystallization During Extraction: The product may be crystallizing out at the interface of the two layers during the extraction process.Add a small amount of additional organic solvent to the separatory funnel to ensure the product remains fully dissolved.
Loss During Recrystallization: The chosen recrystallization solvent may be too good a solvent for the product, even at low temperatures.Test a range of solvents or solvent mixtures to find one where the product has high solubility at high temperatures and low solubility at low temperatures. Ensure the solution is fully cooled before filtering the crystals.
Problem 3: Difficulty with Recrystallization of the Final Product
Possible Cause Solution
Oiling Out: The compound comes out of solution as a liquid ("oils out") instead of forming crystals.This often happens when the solution is cooled too quickly or is too concentrated. Try cooling the solution more slowly (allow it to cool to room temperature before placing it in an ice bath). You can also try adding a small amount of a "poorer" solvent to the hot solution to induce crystallization.
No Crystals Form: The solution remains clear even after cooling.The solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod can also provide nucleation sites for crystal growth. Seeding the solution with a tiny crystal of the pure product can also be effective.
Poor Crystal Quality: The resulting crystals are very small or appear impure.Slow cooling generally leads to larger and purer crystals.[5] Ensure the solution is not agitated during the cooling process. If impurities are still present, a second recrystallization may be necessary.

Data Presentation

Table 1: Physicochemical Properties of 3-Aminobenzoic Acid
PropertyValue
Molecular Weight 137.14 g/mol
Melting Point 174-178 °C
pKa (Carboxylic Acid) ~4.79
pKa (Amino Group) ~3.07
Water Solubility 5.9 g/L at 25 °C
Table 2: Solubility of 3-Aminobenzamide (a common derivative)
SolventSolubility
Water Soluble (may require gentle heating)[6]
Ethanol 50 mg/mL, clear, light yellow[6]
DMSO Soluble[6]
Methanol Soluble
Acetonitrile Soluble

Note: The solubility of other N-substituted 3-aminobenzamides will vary depending on the nature of the substituent. Generally, increasing the size and non-polar character of the substituent will decrease water solubility and increase solubility in less polar organic solvents.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of 3-Aminobenzoic Acid from an Amide Product
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acid Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. This layer contains the protonated 3-aminobenzoic acid.

  • Repeat Acid Wash: Repeat the acid wash (steps 2-3) one or two more times to ensure complete removal of the unreacted starting material.

  • Base Wash (Optional): If the reaction involved acidic reagents or byproducts, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize it.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude amide product.

Protocol 2: Recrystallization of an Aromatic Amide
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents for amides include ethanol, acetone, and acetonitrile.[2]

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Mandatory Visualizations

Experimental_Workflow cluster_reaction Amide Synthesis cluster_workup Workup cluster_purification Purification Reaction 3-Aminobenzoic Acid + Amine + Coupling Agent Dissolve Dissolve in Organic Solvent Reaction->Dissolve AcidWash Wash with 1 M HCl (aq) Dissolve->AcidWash Separate Separate Layers AcidWash->Separate OrganicLayer Organic Layer (Product + Solvent) Separate->OrganicLayer AqueousLayer Aqueous Layer (Protonated 3-ABA) Separate->AqueousLayer Dry Dry Organic Layer OrganicLayer->Dry Concentrate Concentrate Dry->Concentrate Recrystallize Recrystallization Concentrate->Recrystallize PureProduct Pure Amide Product Recrystallize->PureProduct

Caption: Workflow for the synthesis and purification of an amide from 3-aminobenzoic acid.

AcidBase_Extraction Start Crude Mixture in Organic Solvent (Product + Unreacted 3-ABA) AddAcid Add 1 M HCl (aq) Start->AddAcid Shake Shake & Separate AddAcid->Shake OrganicPhase Organic Phase (Product) Shake->OrganicPhase AqueousPhase Aqueous Phase (Protonated 3-ABA) Shake->AqueousPhase WashOrganic Wash with Brine, Dry, Concentrate OrganicPhase->WashOrganic PureProduct Purified Product WashOrganic->PureProduct

References

Navigating Solubility Challenges with 3-Acetamidobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing reaction conditions is paramount. A frequent hurdle in synthetic chemistry is the solubility of reagents. This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 3-Acetamidobenzoic acid, a key intermediate in various synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule, and its solubility is governed by the interplay of its carboxylic acid, amide, and phenyl groups. While precise quantitative data is sparse, its solubility can be inferred from its structure and information on related compounds. Generally, it exhibits limited solubility in non-polar solvents and greater solubility in polar aprotic and protic solvents, particularly at elevated temperatures.

Q2: In which common organic solvents is this compound likely to be soluble?

A2: Based on its structure and available data for analogous compounds, this compound is expected to be soluble in polar organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). Its solubility in solvents like acetone (B3395972) and ethyl acetate (B1210297) is likely moderate, while it is expected to be poorly soluble in non-polar solvents like hexane (B92381) and toluene.

Q3: My this compound is not dissolving in the reaction solvent. What can I do?

A3: If you are experiencing poor dissolution, consider the following troubleshooting steps:

  • Increase the temperature: Gently heating the mixture can significantly increase the solubility of this compound.

  • Use a more polar solvent: If the reaction chemistry allows, switch to a more polar solvent such as DMF or DMSO.

  • Co-solvent system: Employing a mixture of solvents can enhance solubility. For instance, a small amount of a highly polar solvent like DMF can be added to a less polar medium.

  • Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution.

  • pH adjustment (for aqueous solutions): As a carboxylic acid, the solubility of this compound in water is highly pH-dependent. Increasing the pH above its pKa will convert it to its more soluble carboxylate salt.

Q4: I am observing precipitation of my starting material during the reaction. How can I prevent this?

A4: Premature precipitation of this compound can occur due to a change in the solvent composition or temperature. To mitigate this:

  • Maintain a constant temperature: Ensure the reaction temperature is consistently maintained at a level where the starting material remains soluble.

  • Slow addition of reagents: If adding a reagent that decreases the solubility of this compound, add it slowly to the reaction mixture to avoid localized supersaturation and precipitation.

  • Increase the solvent volume: Using a larger volume of solvent can help to keep the starting material dissolved throughout the reaction.

Qualitative Solubility Profile

Due to the limited availability of precise quantitative data, the following table provides a qualitative summary of the expected solubility of this compound in various common laboratory solvents. This information is inferred from the solubility of structurally similar compounds like benzoic acid and acetanilide, as well as from solvents used in its synthesis and purification.

SolventExpected SolubilityNotes
WaterSparingly soluble in cold water; solubility increases with temperature and at pH > pKa.[1][2]The carboxylic acid group allows for hydrogen bonding with water, but the overall polarity is limited by the phenyl and acetamido groups.
EthanolSoluble, especially with heating.Often used as a recrystallization solvent, indicating good solubility at elevated temperatures and lower solubility at room temperature.
MethanolSoluble.[1]Similar to ethanol, it is a polar protic solvent capable of hydrogen bonding.
AcetoneModerately soluble.[3][4][5]A polar aprotic solvent that can act as a hydrogen bond acceptor.
Ethyl AcetateSparingly to moderately soluble.Used in thin-layer chromatography, suggesting some degree of solubility.[1]
DichloromethanePoorly soluble.A less polar solvent with limited ability to interact with the polar functional groups of the molecule.
ToluenePoorly soluble.[6]A non-polar aromatic solvent.
HexaneInsoluble.A non-polar aliphatic solvent.
Dimethylformamide (DMF)Soluble.A highly polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)Soluble.A highly polar aprotic solvent.

Experimental Protocol: Representative Synthesis

The following is a representative experimental protocol for a reaction involving this compound. This procedure highlights key steps related to its dissolution.

Reaction: Acetylation of 3,5-Diaminobenzoic Acid to form 3-Acetamido-5-aminobenzoic Acid (a related compound, for illustrative purposes)[7]

Materials:

  • 3,5-Diaminobenzoic acid

  • Acetic anhydride

  • Aqueous solution of a mineral acid (e.g., HCl)

  • Aqueous solution of a base (e.g., NaOH)

  • Water

Procedure:

  • Dissolution of Starting Material: Suspend 3,5-diaminobenzoic acid in an aqueous solution containing a mineral acid. The acidic conditions protonate the amino groups, forming a soluble salt.

  • Addition of Acetylating Agent: To the stirred solution, add acetic anhydride. The acetylation reaction will proceed in the aqueous medium.

  • Precipitation of the Product: As the reaction progresses, the mono-acetylated product, 3-acetamido-5-aminobenzoic acid, will precipitate from the reaction mixture as its mineral acid salt due to its lower solubility under these conditions.

  • Isolation and Neutralization: Filter the precipitated salt and wash it with water. To obtain the free acid, suspend the salt in water and add a base to neutralize the mineral acid, bringing the pH to approximately 3.5-4.

  • Final Product Isolation: The free 3-acetamido-5-aminobenzoic acid will precipitate out of the solution. Filter the solid, wash with water, and dry.

Visualizing Troubleshooting and Solubility Relationships

To further aid researchers, the following diagrams illustrate a logical workflow for troubleshooting solubility issues and the fundamental relationship between pH and the solubility of this compound in aqueous solutions.

Caption: Troubleshooting workflow for this compound solubility issues.

pH_Solubility_Relationship cluster_pH_Scale pH of Aqueous Solution cluster_Solubility Solubility of this compound low_pH Low pH (< pKa) pKa pH = pKa low_solubility Low Solubility (Neutral Acid Form) low_pH->low_solubility Predominant Species high_pH High pH (> pKa) increasing_solubility Increasing Solubility pKa->increasing_solubility Equilibrium high_solubility High Solubility (Anionic Carboxylate Form) high_pH->high_solubility Predominant Species

References

Optimizing reaction conditions for the synthesis of 3-Acetamidobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-acetamidobenzoic acid and its derivatives. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on low yields, impurity formation, and work-up difficulties.

Low Product Yield

Question 1: My reaction yield for the N-acetylation of 3-aminobenzoic acid is significantly lower than expected. What are the common causes?

Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Reaction: The acetylation may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of the acetylating agent.

  • Hydrolysis of the Product: The acetamido group can be susceptible to hydrolysis back to the amine under acidic or basic conditions, particularly during the work-up phase.[1][2]

  • Suboptimal pH: For the acetylation reaction to proceed efficiently, the amino group of 3-aminobenzoic acid must be sufficiently nucleophilic. If the reaction medium is too acidic, the amine will be protonated, rendering it unreactive.[3]

  • Loss of Product During Work-up: this compound has some solubility in water, and significant product loss can occur during aqueous work-up and extraction steps if not performed carefully.

Question 2: How can I optimize the reaction conditions to improve the yield?

Systematic optimization of the reaction parameters is key to maximizing your yield.[1] Consider the following strategies:

  • Reagent Stoichiometry: Ensure a slight molar excess of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) is used to drive the reaction to completion. A common starting point is 1.1 to 1.2 equivalents.[4]

  • Temperature Control: The reaction is typically carried out at temperatures ranging from 0°C to room temperature, and in some cases, with gentle heating (e.g., 50-90°C).[1] It is crucial to monitor the temperature, as excessive heat can promote side reactions.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]

  • Efficient Work-up: To minimize product loss during purification, ensure efficient filtration and use minimal amounts of a cold solvent to wash the precipitated product.[1]

Impurity and Purity Issues

Question 1: What are the common impurities I might encounter in the synthesis of this compound?

The most frequently observed impurities include:

  • Unreacted 3-Aminobenzoic Acid: This is a common impurity if the acetylation reaction is incomplete.

  • Diacetylated Product: While less common for this specific substrate under standard conditions, over-acetylation is a theoretical possibility, especially with a large excess of a highly reactive acetylating agent.

  • Acetic Acid: This is a byproduct of the reaction when using acetic anhydride and needs to be effectively removed during work-up.

Question 2: My final product shows the presence of unreacted starting material. How can I minimize this?

The presence of unreacted 3-aminobenzoic acid is a clear indication of an incomplete reaction. To address this:

  • Increase Reaction Time: Allow the reaction to stir for a longer period. Use TLC to monitor the disappearance of the starting material spot.

  • Optimize Reagent Addition: Ensure the acetylating agent is added slowly and steadily to the solution of 3-aminobenzoic acid to maintain a consistent reaction rate.

  • Check Reagent Quality: The purity of the starting materials and reagents is crucial. Impurities can inhibit the reaction.[3]

Question 3: How can I effectively purify the crude this compound?

  • Recrystallization: This is a highly effective method for purifying the solid product. A common solvent system for recrystallization is an ethanol/water mixture.[5]

  • Washing during Work-up: During the work-up, washing the crude product with a saturated sodium bicarbonate solution can help remove acidic impurities like acetic acid. Subsequently, washing with brine can aid in the removal of water.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-acetylation of 3-aminobenzoic acid?

The most common and established method is the reaction of 3-aminobenzoic acid with an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is typically carried out in the presence of a base or in a suitable solvent system.

Q2: Can I use acidic or basic conditions for the work-up?

Caution is advised. While acidic washes (e.g., with dilute HCl) can be used to remove unreacted amine, and basic washes (e.g., with sodium bicarbonate) can remove acidic byproducts, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the acetamido group of the product.[1][2]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase, for instance, a mixture of ethyl acetate (B1210297) and hexane, can be used to separate the starting material from the product. The spots can be visualized under UV light.[5]

Q4: What are the key safety precautions to take during this synthesis?

  • Handling Acetylating Agents: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Exothermic Reactions: The acetylation reaction can be exothermic. It is important to add the acetylating agent slowly and with cooling if necessary to control the reaction temperature.

Data Presentation

The following tables summarize typical reaction conditions for the N-acetylation of aminobenzoic acid derivatives, which can be adapted for the synthesis of this compound.

Table 1: Comparison of Acetylating Agents and Conditions

ParameterMethod A: Acetic Anhydride/PyridineMethod B: Acetic Anhydride/Sodium Acetate
Acetylating Agent Acetic AnhydrideAcetic Anhydride
Solvent/Base PyridineWater, Sodium Acetate
Temperature 0°C to Room TemperatureRoom Temperature
Typical Reaction Time 2-4 hours15-30 minutes
Work-up Aqueous HCl wash to remove pyridineFiltration and washing with water
Reference [4][4]

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride in an Aqueous Basic Medium

This protocol is a common and effective method for the synthesis of this compound.

Materials:

  • 3-Aminobenzoic acid

  • Acetic anhydride

  • Sodium acetate

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In an Erlenmeyer flask, dissolve 3-aminobenzoic acid (1.0 eq) in a solution of sodium acetate (1.2 eq) in deionized water.

  • With vigorous stirring, add acetic anhydride (1.1 eq) to the solution at room temperature.

  • Continue to stir the mixture for approximately 20-30 minutes. A precipitate of the N-acetylated product should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash it with cold deionized water.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.

Visualizations

Diagram 1: General Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Dissolve 3-Aminobenzoic Acid in Aqueous Base add_reagent Add Acetic Anhydride start->add_reagent Slowly stir Stir at Room Temperature add_reagent->stir monitor Monitor by TLC stir->monitor Periodically precipitate Precipitate and Filter Product monitor->precipitate Upon Completion wash Wash with Cold Water precipitate->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize end Pure this compound recrystallize->end

Caption: A typical experimental workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Product Yield

G cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Product Hydrolysis start->cause2 cause3 Product Loss during Work-up start->cause3 sol1a Increase Reaction Time cause1->sol1a sol1b Increase Temperature cause1->sol1b sol1c Increase Acetylating Agent Stoichiometry cause1->sol1c sol2 Neutralize Carefully during Work-up cause2->sol2 sol3 Minimize Wash Volumes Use Cold Solvents cause3->sol3

Caption: A logical flow for troubleshooting low yields in the synthesis.

References

Common impurities in commercial 3-Acetamidobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial 3-Acetamidobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments due to impurities in this compound.

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products

Question: My reaction using this compound is giving inconsistent yields and/or forming unexpected side products. Could impurities be the cause?

Answer: Yes, impurities in the this compound starting material are a likely cause. The most common process-related impurities include:

  • 3-Aminobenzoic Acid: The unreacted starting material from the acetylation of 3-aminobenzoic acid.

  • 3,5-Diacetamidobenzoic Acid: A diacetylated by-product formed during the synthesis.

  • Positional Isomers (2- and 4-Acetamidobenzoic Acid): These may be present if the initial 3-aminobenzoic acid starting material was not pure.

The presence of 3-aminobenzoic acid can alter the stoichiometry of your reaction, leading to lower yields of the desired product and the formation of amine-related side products. Positional isomers, having different reactivity, can also lead to the formation of isomeric impurities in your final compound, which may be difficult to separate.

Recommended Actions:

  • Purity Assessment: Analyze the purity of your commercial this compound lot using High-Performance Liquid Chromatography (HPLC). This will help identify and quantify the impurities present.

  • Purification: If significant levels of impurities are detected, consider purifying the this compound by recrystallization.

  • Supplier Qualification: If you consistently encounter issues, consider qualifying a new supplier and request a Certificate of Analysis (CoA) with a detailed impurity profile.

Issue 2: Difficulty in Product Purification

Question: I am having trouble purifying my final product, and I suspect an impurity from the this compound is co-eluting or co-crystallizing with it. How can I identify and resolve this?

Answer: Co-elution or co-crystallization is a common problem when impurities have similar physicochemical properties to the desired product.

Troubleshooting Workflow:

hplc_workflow start Sample and Standard Preparation hplc_analysis HPLC Analysis start->hplc_analysis data_processing Data Processing hplc_analysis->data_processing quantification Quantification of Impurities data_processing->quantification report Report Results quantification->report

HPLC analysis of 3-Acetamidobenzoic acid purity and impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC analysis of 3-Acetamidobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to assist with purity assessment, impurity profiling, and troubleshooting of common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for analyzing this compound?

A1: A common approach for the analysis of this compound and related aromatic carboxylic acids is reversed-phase high-performance liquid chromatography (RP-HPLC). This typically involves a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) with an acidic pH to ensure the carboxylic acid is in its protonated form.

Q2: What are the potential process-related impurities in this compound?

A2: Based on common synthetic routes, potential process-related impurities may include:

  • 3-Aminobenzoic acid: A potential starting material.

  • 3,5-Diaminobenzoic acid: A potential starting material in some synthetic pathways.

  • 3,5-Diacetamidobenzoic acid: A potential byproduct from over-acetylation.

  • Residual starting materials and reagents from the synthesis process.

Q3: Why is controlling the mobile phase pH important for the analysis of this compound?

A3: this compound is a carboxylic acid. Controlling the mobile phase pH is crucial to ensure consistent retention times and good peak shape. It is recommended to maintain the pH at least 2 units below the pKa of the carboxylic acid group to keep it in its non-ionized form, which minimizes peak tailing and improves retention on a reversed-phase column.

Q4: What are forced degradation studies and why are they important for this compound?

A4: Forced degradation (or stress testing) studies are designed to intentionally degrade the drug substance under more severe conditions than accelerated stability studies.[1] These studies help to identify the likely degradation products, understand the degradation pathways, and demonstrate the specificity of the analytical method, ensuring that the method can separate the main component from any potential degradation products that might form during storage or manufacturing.[1]

Experimental Protocols

This section provides a recommended starting point for developing a stability-indicating HPLC method for the purity and impurity profiling of this compound.

Proposed HPLC Method for Purity and Impurity Profiling

This method is a recommended starting point and should be validated for its intended use.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (50:50, v/v)
Sample and Standard Preparation
  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve an appropriate amount of the this compound sample in the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Impurity Spiked Sample Preparation: To confirm the separation of known impurities, a solution of this compound can be spiked with low levels (e.g., 0.1-1%) of potential impurities like 3-aminobenzoic acid and 3,5-diacetamidobenzoic acid.

Forced Degradation Study Protocol

The following are suggested conditions for forced degradation studies. The extent of degradation should be targeted to be between 5-20%.[2]

Stress ConditionProcedure
Acid Hydrolysis Reflux sample solution in 0.1 M HCl at 60°C for 30 minutes.[2]
Base Hydrolysis Reflux sample solution in 0.1 M NaOH at 60°C for 30 minutes.[2]
Oxidative Degradation Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid sample to 105°C for 24 hours.
Photolytic Degradation Expose solid sample to UV light (254 nm) and visible light for an appropriate duration.

After exposure, samples should be diluted with the sample diluent to the target concentration and analyzed by HPLC.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH too high, causing ionization of the carboxylic acid. 2. Secondary interactions with active silanols on the column. 3. Column overload.1. Lower the mobile phase pH with an acid like TFA or phosphoric acid. 2. Use a newer, high-purity silica (B1680970) column or a column with end-capping. 3. Reduce the sample concentration or injection volume.
Poor Resolution 1. Inappropriate mobile phase composition. 2. Gradient slope is too steep. 3. Column is old or damaged.1. Optimize the ratio of organic solvent to aqueous buffer. 2. Employ a shallower gradient. 3. Replace the column.
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Column not properly equilibrated. 4. Pump issues (e.g., leaks, check valve problems).1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the initial mobile phase for a sufficient time before injection. 4. Perform pump maintenance.
Ghost Peaks 1. Contamination in the mobile phase or sample diluent. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step in the autosampler method. 3. Extend the run time or include a column flush step at the end of the gradient.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit). 2. Particulate matter in the sample. 3. Mobile phase precipitation.1. Replace the guard column or filter. If the issue persists, try back-flushing the analytical column (check manufacturer's instructions). 2. Filter all samples before injection. 3. Ensure the mobile phase components are fully miscible and buffers are soluble in the organic solvent.

Visualizations

Experimental Workflow for Purity and Impurity Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Diluent A->B C Filter Sample (if necessary) B->C D Equilibrate HPLC System C->D E Inject Sample/Standard D->E F Run Gradient Method E->F G Integrate Peaks F->G H Calculate Purity (% Area) G->H I Identify and Quantify Impurities G->I

Caption: Workflow for HPLC Purity and Impurity Analysis.

Troubleshooting Logic for Peak Tailing

G cluster_check Initial Checks cluster_action Corrective Actions start Peak Tailing Observed q1 Is mobile phase pH > 2 units below pKa? start->q1 q2 Is sample concentration too high? q1->q2 No a1 Lower mobile phase pH q1->a1 Yes a2 Dilute sample or reduce injection volume q2->a2 Yes a3 Use end-capped or high-purity silica column q2->a3 No end Symmetrical Peak a1->end a2->end a3->end

Caption: Decision tree for troubleshooting peak tailing.

References

Technical Support Center: Scaling Up the Synthesis of 3-Acetamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-Acetamidobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction due to insufficient acetylating agent. 2. Sub-optimal reaction temperature. 3. Loss of product during workup and purification. 4. Degradation of starting material or product.1. Increase the molar ratio of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) to 3-aminobenzoic acid. A slight excess (1.05-1.2 equivalents) is often beneficial. 2. Optimize the reaction temperature. Acetylation of 3-aminobenzoic acid is often carried out at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Ensure the pH is properly adjusted during precipitation to minimize the solubility of the product. Wash the precipitate with cold solvent to reduce losses. 4. Ensure the starting 3-aminobenzoic acid is of high purity and protect the reaction from excessive heat or harsh acidic/basic conditions.
Presence of Starting Material (3-Aminobenzoic Acid) in the Final Product 1. Incomplete acetylation. 2. Insufficient reaction time.1. As with low yield, ensure a slight excess of the acetylating agent is used. 2. Monitor the reaction by TLC until the starting material spot is no longer visible. Extend the reaction time if necessary.
Formation of Di-acetylated Byproducts This is generally not an issue when starting with 3-aminobenzoic acid as there is only one amino group to be acetylated. However, if starting with a precursor with multiple amino groups, selective acetylation can be challenging.For precursors with multiple amino groups, precise control of stoichiometry and reaction conditions is crucial. A patent for a related compound suggests that controlling the pH and gradual addition of the acetylating agent can favor mono-acetylation.[1]
Product is Discolored (Not Off-White/Beige) 1. Presence of colored impurities from the starting material. 2. Oxidation of the amine or other sensitive functional groups. 3. Formation of polymeric byproducts.1. Use high-purity starting materials. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water). The use of activated charcoal during recrystallization can help remove colored impurities.
Difficulty in Filtering the Precipitated Product 1. Very fine particle size of the precipitate. 2. Gummy or oily nature of the product.1. Adjust the rate of precipitation. Slower addition of the anti-solvent or more gradual cooling can lead to the formation of larger, more easily filterable crystals. 2. Ensure the product is fully solidified before filtration. If the product oils out, try redissolving it with gentle heating and allowing it to cool more slowly. Seeding with a small crystal of pure product can also promote crystallization.
Inconsistent Results Between Batches 1. Variation in the quality of starting materials or reagents. 2. Poor control over reaction parameters (temperature, stirring, addition rates). 3. Inconsistent workup procedures.1. Source high-quality, consistent starting materials and reagents. 2. Implement strict process controls for all critical parameters. Use automated systems for reagent addition and temperature control where possible. 3. Standardize all workup and purification procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the acetylation of 3-aminobenzoic acid using an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is typically carried out in a suitable solvent, and the product is isolated by precipitation.

Q2: What are the key reaction parameters to control when scaling up the synthesis?

A2: When scaling up, it is crucial to control the following parameters:

  • Stoichiometry: The molar ratio of 3-aminobenzoic acid to the acetylating agent.

  • Temperature: Maintaining a consistent and optimal reaction temperature is critical for reaction rate and selectivity.

  • Mixing: Efficient stirring is necessary to ensure homogeneity, especially in larger reaction vessels.

  • Rate of Addition: The rate at which reagents are added can affect the reaction profile and impurity formation.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, can be used to separate the starting material (3-aminobenzoic acid) from the product (this compound). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: A common and effective solvent system for the recrystallization of this compound is a mixture of ethanol and water. The crude product is dissolved in hot ethanol, and water is added until the solution becomes turbid. The solution is then allowed to cool slowly to form pure crystals.

Q5: What safety precautions should be taken when working with acetylating agents like acetic anhydride and acetyl chloride?

A5: Acetic anhydride and acetyl chloride are corrosive and react violently with water. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all glassware is dry before use.

Experimental Protocols

Synthesis of this compound from 3-Aminobenzoic Acid

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • 3-Aminobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid (solvent)

  • Deionized water

  • Ethanol

  • Activated charcoal

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer and a temperature probe, add 3-aminobenzoic acid followed by glacial acetic acid.

  • Stir the mixture to form a suspension.

  • Slowly add acetic anhydride to the suspension. A slight molar excess of acetic anhydride (e.g., 1.1 equivalents) is recommended.

  • Stir the reaction mixture at room temperature. The reaction is exothermic, and the temperature may rise. If necessary, use a cooling bath to maintain the temperature within a desired range (e.g., 20-30°C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly add the reaction mixture to a separate vessel containing cold deionized water to precipitate the crude product.

  • Stir the resulting slurry for a period to ensure complete precipitation.

  • Collect the crude product by filtration and wash the filter cake with cold deionized water.

  • Dry the crude product under vacuum.

Purification by Recrystallization
  • Transfer the crude this compound to a clean flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for a short period.

  • Filter the hot solution to remove the activated charcoal.

  • Slowly add hot deionized water to the hot filtrate until the solution becomes persistently cloudy.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Data Presentation

Table 1: Reaction Parameters for Synthesis of this compound

ParameterLaboratory Scale (Example)Pilot Scale (Example)
3-Aminobenzoic Acid10 g1 kg
Acetic Anhydride (1.1 eq)8.2 mL820 mL
Glacial Acetic Acid50 mL5 L
Reaction Temperature20-25°C20-30°C
Reaction Time1-2 hours2-4 hours
Typical Yield (after recrystallization)85-95%80-90%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 3-Aminobenzoic Acid + Acetic Acid add_anhydride Add Acetic Anhydride start->add_anhydride reaction Reaction at Controlled Temperature add_anhydride->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete precipitation Precipitation in Water monitoring->precipitation Complete filtration1 Filtration & Washing (Crude Product) precipitation->filtration1 recrystallization Recrystallization (Ethanol/Water) filtration1->recrystallization filtration2 Filtration & Washing (Pure Product) recrystallization->filtration2 drying Drying filtration2->drying end End: Pure This compound drying->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield problem Low Yield of Product cause1 Incomplete Reaction? problem->cause1 cause2 Product Loss during Workup? problem->cause2 cause3 Degradation? problem->cause3 solution1a Increase Acetylating Agent Stoichiometry cause1->solution1a Yes solution1b Optimize Temperature & Reaction Time cause1->solution1b Yes solution2 Optimize Precipitation pH & Wash with Cold Solvent cause2->solution2 Yes solution3 Use High Purity Starting Material cause3->solution3 Yes

Caption: Troubleshooting decision tree for addressing low product yield.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Acetamidobenzoic Acid and 4-Acetamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the nuanced differences in reactivity between positional isomers is critical for reaction design and optimization. This guide provides an objective comparison of the chemical reactivity of 3-Acetamidobenzoic acid and 4-Acetamidobenzoic acid, supported by established chemical principles and experimental data.

Introduction to the Isomers

This compound and 4-Acetamidobenzoic acid are structural isomers with the chemical formula C₉H₉NO₃.[1][2] Both molecules consist of a benzoic acid core substituted with an acetamido group. The key difference lies in the position of the acetamido group relative to the carboxylic acid function—meta in the 3-isomer and para in the 4-isomer. This seemingly minor structural variation leads to significant differences in their electronic properties and, consequently, their chemical reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented in the table below.

PropertyThis compound4-Acetamidobenzoic Acid
CAS Number 587-48-4[1]556-08-1[2][3]
Molecular Formula C₉H₉NO₃[1]C₉H₉NO₃[2][3]
Molecular Weight 179.17 g/mol [1]179.17 g/mol [2][3]
Melting Point 248-255 °C[4]259-262 °C (decomposes)[2][3]
Appearance Pale cream to pale brown powder[4]White or off-white powder or crystals[5]
Water Solubility Insoluble<0.1 g/100 mL at 21 °C[3]
pKa ~3.7 (estimated based on substituted benzoic acids)4.28[6]

Comparative Reactivity Analysis

The primary difference in reactivity between this compound and 4-Acetamidobenzoic acid stems from the interplay of the electronic effects of the acetamido (-NHCOCH₃) and carboxylic acid (-COOH) groups.

  • Acetamido Group: The nitrogen lone pair of the acetamido group can be delocalized into the benzene (B151609) ring, making it an activating group and an ortho, para-director for electrophilic aromatic substitution.[7]

  • Carboxylic Acid Group: The carboxylic acid group is an electron-withdrawing group , which deactivates the benzene ring towards electrophilic attack and is a meta-director .

Acidity

The acidity of the carboxylic acid proton is influenced by the position of the acetamido group. In 4-Acetamidobenzoic acid , the electron-donating resonance effect of the para-acetamido group increases the electron density on the carboxylate oxygen, making the conjugate base less stable and the acid weaker (higher pKa) compared to benzoic acid (pKa ~4.2). Conversely, in This compound , the electron-donating resonance effect of the acetamido group does not extend to the carboxyl group. Instead, the inductive electron-withdrawing effect of the amide group dominates at the meta position, leading to a slight increase in acidity (lower pKa) compared to the 4-isomer.

Electrophilic Aromatic Substitution

The most significant difference in reactivity is observed in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

In 4-Acetamidobenzoic acid , the activating, ortho, para-directing acetamido group and the deactivating, meta-directing carboxylic acid group work in concert. The acetamido group strongly activates the positions ortho to it (and meta to the carboxylic acid), making the ring more reactive towards electrophiles at these positions. Therefore, electrophilic substitution on 4-Acetamidobenzoic acid is expected to be faster than on this compound and will predominantly yield substitution at the 3-position.[8][9]

In This compound , the directing effects of the two groups are in opposition. The acetamido group directs incoming electrophiles to the 2-, 4-, and 6-positions, while the carboxylic acid group directs to the 5-position. The powerful activating effect of the acetamido group will likely dominate, leading to a mixture of products with substitution occurring at the positions ortho and para to the acetamido group. However, the overall reactivity of the ring is diminished compared to the 4-isomer due to the lack of concerted activation.

G cluster_0 4-Acetamidobenzoic Acid Reactivity cluster_1 This compound Reactivity 4-ABA 4-Acetamidobenzoic Acid EAS_4 Electrophilic Aromatic Substitution (e.g., Nitration) 4-ABA->EAS_4 Faster Rate Reactivity_4 Higher Reactivity (Concerted Activation) 4-ABA->Reactivity_4 Product_4 Major Product: 4-Acetamido-3-nitrobenzoic acid EAS_4->Product_4 3-ABA This compound EAS_3 Electrophilic Aromatic Substitution (e.g., Nitration) 3-ABA->EAS_3 Slower Rate Reactivity_3 Lower Reactivity (Opposing Directing Effects) 3-ABA->Reactivity_3 Product_3 Mixture of Products (e.g., 3-Acetamido-2/4/6-nitrobenzoic acids) EAS_3->Product_3

Logical flow of reactivity in electrophilic aromatic substitution.

Experimental Protocols

Comparative Nitration of 3- and 4-Acetamidobenzoic Acid

This protocol provides a method to qualitatively compare the reactivity of the two isomers towards electrophilic nitration.

Materials:

  • This compound

  • 4-Acetamidobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Test tubes

  • Stirring rods

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • Eluent (e.g., 7:3 Ethyl acetate:Hexane with a few drops of acetic acid)

  • UV lamp

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding 1 volume of concentrated nitric acid to 2 volumes of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction Setup:

    • In two separate test tubes, dissolve an equimolar amount (e.g., 100 mg) of this compound and 4-Acetamidobenzoic acid in a minimal amount of concentrated sulfuric acid (e.g., 2 mL). Cool both tubes in an ice bath.

  • Nitration:

    • To each test tube, add the nitrating mixture dropwise with constant stirring, ensuring the temperature remains below 10 °C. Add an equal amount of nitrating mixture to both tubes.

    • Monitor the reaction progress over time by taking small aliquots at regular intervals (e.g., 5, 15, and 30 minutes).

  • Work-up:

    • Quench the reaction by carefully pouring the reaction mixture into separate beakers containing crushed ice.

    • The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Analysis:

    • Dry the collected solids.

    • Dissolve a small amount of the starting materials and the products in a suitable solvent (e.g., ethanol).

    • Spot the solutions on a TLC plate and develop it in the eluent.

    • Visualize the spots under a UV lamp. The relative consumption of the starting material and the formation of new product spots will provide a qualitative measure of the reaction rate. The isomer that shows a more complete conversion of the starting material in a shorter time is the more reactive one.

G start Start dissolve Dissolve 3-ABA and 4-ABA in separate tubes with conc. H2SO4 start->dissolve cool Cool tubes in ice bath dissolve->cool add_nitrating_mix Add nitrating mixture dropwise to both tubes cool->add_nitrating_mix monitor Monitor reaction by TLC at t = 5, 15, 30 min add_nitrating_mix->monitor quench Pour reaction mixture onto crushed ice monitor->quench filter Collect precipitate by vacuum filtration quench->filter analyze Analyze dried product and compare reactivity filter->analyze end End analyze->end

Workflow for comparative nitration experiment.

Conclusion

The positional isomerism of this compound and 4-Acetamidobenzoic acid leads to distinct differences in their chemical reactivity. 4-Acetamidobenzoic acid is generally more reactive towards electrophilic aromatic substitution due to the concerted activating effect of its substituents. In contrast, This compound exhibits lower reactivity in such reactions because of the opposing directing effects of the acetamido and carboxylic acid groups. In terms of acidity, This compound is predicted to be a slightly stronger acid than its 4-isomer. These differences are crucial for selecting the appropriate starting material and reaction conditions in synthetic applications.

References

Biological Activity of 3-Acetamidobenzoic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 3-acetamidobenzoic acid derivatives. It includes experimental data on their antimicrobial, anticancer, and anti-inflammatory properties, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

This compound, a derivative of benzoic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their diverse pharmacological activities. This guide summarizes key findings on the biological potential of these compounds, offering a comparative analysis to aid in the development of novel therapeutic agents.

Antimicrobial Activity

A series of 4-acetamido-3-(benzylideneamino)benzoic acid derivatives have been synthesized and evaluated for their antimicrobial potential. The following table presents the zone of inhibition data for several of these derivatives against various bacterial and fungal strains, indicating that the nature of the substituent on the benzylidene ring influences antimicrobial efficacy.

Comparative Data: Antimicrobial Activity of 4-acetamido-3-(benzylideneamino)benzoic acid Derivatives
Compound IDSubstituent on Benzylidene RingZone of Inhibition (mm) vs. Staphylococcus aureusZone of Inhibition (mm) vs. Escherichia coliZone of Inhibition (mm) vs. Candida albicansZone of Inhibition (mm) vs. Aspergillus niger
5a 4-Hydroxy15131412
5b 4-Methoxy14121311
5c 4-Chloro16141513
5d 4-Nitro18161715
Standard Ciprofloxacin2528--
Standard Fluconazole--2220

Data is illustrative and based on findings from studies on substituted benzoic acid derivatives.

Anticancer Activity

The anticancer potential of this compound derivatives has been demonstrated, with specific compounds showing potent cytotoxic effects against various human cancer cell lines. For instance, 3-m-bromoacetylamino benzoic acid ethyl ester has been identified as a cancericidal agent that induces apoptosis.

Comparative Data: Anticancer Activity of 3-m-bromoacetylamino benzoic acid ethyl ester (IC₅₀ in µg/mL)
Cell LineCancer TypeIC₅₀ (µg/mL)
HL-60 Human Leukemia< 0.2
Raji Human Lymphoma< 0.2
PC-3 Prostate Cancer0.8
HT-29 Colon Cancer0.85
Hs 578T Ductal Cancer0.88
A-498 Kidney Cancer0.8

Data from a study investigating the cancericidal activity of 3-m-bromoacetylamino benzoic acid ethyl ester, which was found to induce apoptosis through the specific activation of caspase-9.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of benzoic acid derivatives are well-documented, often attributed to their ability to inhibit key inflammatory pathways. While direct comparative data for a series of this compound derivatives is limited, related compounds have been shown to inhibit cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.

Conceptual Comparative Data: Potential Anti-inflammatory Mechanisms of Benzoic Acid Derivatives
Derivative ClassPotential Mechanism of Action
Salicylate Derivatives Inhibition of COX-1 and COX-2 enzymes
Aminobenzoic Acid Derivatives Inhibition of the NF-κB signaling pathway

This table provides a conceptual overview based on the known activities of structurally related benzoic acid derivatives.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps to determine the minimum concentration of a test compound that inhibits the visible growth of a microorganism.[2][3]

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland

  • Microplate reader (optional)

  • Incubator

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity. This can be determined by visual inspection or by measuring the optical density at 600 nm.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability and is used to determine the cytotoxic potential of test compounds.[1][4][5][6]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the culture medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.

Visualizations

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Plate Incubate Incubate Plate (37°C, 18-24h) Plate->Incubate Read Read Results (Visual or OD600) Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement Seeding Seed Cancer Cells in 96-well Plate Adherence Allow Cells to Adhere (Overnight) Seeding->Adherence Treatment Treat with Test Compounds Adherence->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Dissolve Formazan (DMSO) MTT_add->Formazan Absorbance Measure Absorbance (570nm) Formazan->Absorbance IC50 Calculate IC50 Absorbance->IC50

Caption: Workflow for the MTT Assay to determine the anticancer activity (IC₅₀) of compounds.

Signaling Pathway: Intrinsic Apoptosis Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Derivative 3-Acetamidobenzoic Acid Derivative Bax Bax Derivative->Bax activates Bcl2 Bcl-2 Derivative->Bcl2 inhibits Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c (released) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Substrates Cellular Substrates Casp3->Substrates cleaves Apoptosome->Casp9 activates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified diagram of the intrinsic apoptosis pathway potentially induced by this compound derivatives.[1]

References

Characterization of 3-Acetamidobenzoic Acid: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structural elucidation of 3-acetamidobenzoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This report provides a comparative analysis with its structural isomers, 2-acetamidobenzoic acid (N-acetylanthranilic acid) and 4-acetamidobenzoic acid, supported by detailed experimental data and protocols.

This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The following sections detail the NMR spectral data for this compound and its isomers, a standardized experimental protocol for data acquisition, and a workflow for NMR-based characterization.

Comparative NMR Data Analysis

The structural characterization of this compound and its isomers is readily achieved by analyzing their respective ¹H and ¹³C NMR spectra. The distinct substitution patterns on the benzene (B151609) ring give rise to unique chemical shifts and coupling patterns for the aromatic protons and carbons, as well as for the acetamido and carboxylic acid functional groups. The data presented below was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for these types of compounds.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra provide valuable information about the electronic environment of the protons in the molecule. The chemical shifts of the aromatic protons are particularly sensitive to the position of the electron-withdrawing carboxylic acid group and the electron-donating acetamido group.

CompoundAromatic Protons (ppm)NH Proton (ppm)CH₃ Proton (ppm)COOH Proton (ppm)
This compound 7.42 (t, 1H), 7.71 (d, 1H), 7.91 (d, 1H), 8.24 (s, 1H)10.22 (s, 1H)2.08 (s, 3H)13.05 (s, 1H)
2-Acetamidobenzoic Acid 7.15 (t, 1H), 7.58 (t, 1H), 7.99 (d, 1H), 8.50 (d, 1H)11.1 (s, 1H)2.15 (s, 3H)13.0 (s, 1H)
4-Acetamidobenzoic Acid [1]7.72 (d, 2H), 7.92 (d, 2H)10.3 (s, 1H)2.11 (s, 3H)12.7 (s, 1H)
¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra offer insights into the carbon framework of the molecules. The chemical shifts of the aromatic carbons are influenced by the substituents, providing a clear distinction between the three isomers.

CompoundAromatic Carbons (ppm)C=O (Amide) (ppm)C=O (Acid) (ppm)CH₃ (ppm)
This compound 119.3, 123.0, 123.6, 129.2, 131.9, 139.7168.6167.024.1
2-Acetamidobenzoic Acid [2]116.8, 120.1, 122.4, 131.0, 133.8, 140.9168.3169.324.8
4-Acetamidobenzoic Acid [3]118.2, 124.9, 130.3, 143.3168.8166.924.1

Experimental Protocol

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of acetamidobenzoic acid isomers.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[4]

  • For ¹H NMR, the spectral width is set to cover a range of approximately 0-15 ppm. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Proton-decoupled ¹³C NMR spectra are generally acquired to simplify the spectrum to single lines for each unique carbon.

  • The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[5]

NMR Characterization Workflow

The process of characterizing an organic compound like this compound using NMR spectroscopy follows a logical workflow. This can be visualized as a series of steps from sample preparation to final structure confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Sample Dissolve Dissolve in DMSO-d6 Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR Acquire 1H NMR Spectrum Transfer->H1_NMR C13_NMR Acquire 13C NMR Spectrum Transfer->C13_NMR Phase Phasing and Baseline Correction H1_NMR->Phase C13_NMR->Phase Reference Chemical Shift Referencing Phase->Reference Integrate Integration (1H) Reference->Integrate 1H only Analyze_C13 Analyze 13C: Chemical Shifts, Number of Signals Reference->Analyze_C13 Analyze_H1 Analyze 1H: Chemical Shifts, Coupling Patterns, Integration Integrate->Analyze_H1 Structure_Elucidation Structure Elucidation Analyze_H1->Structure_Elucidation Analyze_C13->Structure_Elucidation

References

A Comparative Guide to Validated Analytical Methods for 3-Acetamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative determination of 3-Acetamidobenzoic acid. The primary focus is on a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection, offering high specificity and sensitivity. Additionally, a simpler and more accessible UV-Vis Spectrophotometric method is presented as a viable alternative for routine analysis where high throughput is not a primary concern. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and performance comparisons to aid in the selection of the most appropriate analytical technique for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision in the drug development process, influenced by factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of a proposed HPLC-UV method and a UV-Vis Spectrophotometric method for the analysis of this compound.

FeatureHPLC-UV MethodUV-Vis Spectrophotometric Method
Principle Chromatographic separation followed by UV detectionMeasurement of UV absorbance
Specificity High (separates analyte from impurities)Low (potential interference from other absorbing compounds)
Sensitivity High (typically in the µg/mL to ng/mL range)Moderate (typically in the µg/mL range)
Linearity (r²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) ≤ 2.0%≤ 5.0%
Throughput High (suitable for large sample batches)Low to Moderate
Instrumentation HPLC system with UV detectorUV-Vis Spectrophotometer
Cost per Sample HigherLower

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful analytical technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For the analysis of this compound, a reversed-phase HPLC method with UV detection is proposed. This method is expected to be specific, accurate, and precise, making it suitable for quality control and stability studies.

Proposed HPLC-UV Method Parameters
ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric acid in Water (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 10 µL
Column Temperature 30 °C
Experimental Protocol for HPLC Method Validation

The validation of the proposed HPLC method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.

1. System Suitability: The suitability of the chromatographic system is evaluated before validation by injecting a standard solution multiple times.

  • Tailing factor (Asymmetry factor): Should be ≤ 2.

  • Theoretical plates (N): Should be > 2000.

  • Relative Standard Deviation (RSD) of peak area and retention time: Should be ≤ 2%.

2. Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradation products. This is evaluated by analyzing a placebo (matrix without the analyte) and by performing forced degradation studies.[1][2]

  • Forced Degradation: The drug substance is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to produce degradation products.[1][3] The method should be able to separate the main peak of this compound from any degradation product peaks.

3. Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • A minimum of five concentrations of the standard solution should be prepared and analyzed.

  • The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

4. Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value.

  • It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).

  • The percent recovery should be between 98.0% and 102.0%.

5. Precision: The precision of the method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

  • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • These are typically determined from the standard deviation of the response and the slope of the calibration curve.

7. Robustness: The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Variations can include changes in the mobile phase composition, flow rate, and column temperature.

  • The system suitability parameters should be evaluated under each varied condition.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_validation Method Validation A Weigh Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C F HPLC System C->F D Weigh Sample E Prepare Sample Solution D->E E->F G Chromatogram Acquisition F->G H Peak Integration G->H I Concentration Calculation H->I J System Suitability K Specificity L Linearity M Accuracy N Precision O LOD & LOQ P Robustness

Caption: Workflow for HPLC method development and validation.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and less expensive analytical technique that measures the absorption of ultraviolet or visible radiation by a substance in solution. It can be used for the quantitative analysis of this compound, provided that there are no interfering substances that absorb at the same wavelength.

Proposed UV-Vis Spectrophotometric Method Parameters
ParameterProposed Condition
Solvent 0.1 M Hydrochloric Acid
Wavelength of Maximum Absorbance (λmax) To be determined by scanning (likely around 240-250 nm)
Concentration Range To be determined during linearity studies
Experimental Protocol for UV-Vis Spectrophotometric Method Validation

The validation of the UV-Vis spectrophotometric method should also follow the principles outlined in the ICH Q2(R1) guidelines.

1. Specificity: The specificity of the method is determined by comparing the UV spectrum of the analyte with that of a placebo. Any significant overlap in the spectra may indicate a lack of specificity.

2. Linearity:

  • Prepare a series of standard solutions of at least five different concentrations.

  • Measure the absorbance of each solution at the λmax.

  • Plot a calibration curve of absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.995.

3. Accuracy:

  • Determine the accuracy by the standard addition method.

  • The percent recovery should be within 95.0% to 105.0%.

4. Precision:

  • Repeatability (Intra-day precision): Measure the absorbance of replicate standard solutions on the same day.

  • Intermediate Precision (Inter-day precision): Measure the absorbance of replicate standard solutions on different days.

  • The %RSD should be ≤ 5.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Calculated from the standard deviation of the blank and the slope of the calibration curve.

6. Robustness:

  • Evaluate the effect of small variations in the analytical conditions, such as the pH of the solvent.

UV-Vis Spectrophotometry Analysis Workflow

UV_Vis_Workflow cluster_prep Sample and Standard Preparation cluster_uv UV-Vis Analysis cluster_data Data Processing A Weigh Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C F Scan for λmax C->F D Weigh Sample E Prepare Sample Solution D->E G Measure Absorbance E->G F->G H Construct Calibration Curve G->H I Calculate Concentration H->I

Caption: Workflow for UV-Vis spectrophotometric method development.

References

Unveiling the Solid-State Architecture: A Comparative Guide to the Crystal Structures of Acetamidobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed crystallographic analysis of 3-Acetamidobenzoic acid and its structural isomers, 2-Acetamidobenzoic acid and 4-Acetamidobenzoic acid, reveals distinct packing arrangements and intermolecular interactions that govern their solid-state properties. This guide provides a comparative overview of their X-ray crystal structures, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of these compounds.

The precise three-dimensional arrangement of molecules in a crystal lattice is fundamental to a compound's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients and their intermediates, a thorough understanding of their solid-state structure is paramount. Here, we present a comparative analysis of the X-ray crystal structures of three isomers of acetamidobenzoic acid, highlighting the subtle yet significant differences in their molecular conformations and crystal packing.

Crystallographic Data at a Glance

The crystallographic parameters for this compound and its ortho- and para-isomers have been determined by single-crystal X-ray diffraction. A summary of the key data is presented in the table below, offering a direct comparison of their unit cell dimensions and crystal symmetries.

ParameterThis compound2-Acetamidobenzoic Acid4-Acetamidobenzoic Acid (anhydrous)
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cFdd2P2₁/n
a (Å) 3.9522 (15)10.848 (1)10.842 (9)
b (Å) 10.699 (4)30.264 (1)5.750 (7)
c (Å) 19.831 (7)10.577 (1)12.964 (6)
α (°) 909090
β (°) 93.393 (8)90110.13 (6)
γ (°) 909090
Volume (ų) 837.1 (5)3472.47 (2)758.8 (11)
Z 444

Experimental Protocols: From Crystal to Structure

The determination of the crystal structures for these acetamidobenzoic acid isomers follows a standardized workflow. The methodologies employed in the cited studies are detailed below.

Crystallization

Single crystals suitable for X-ray diffraction were grown using slow evaporation techniques. For this compound, crystallization was achieved from a methanol (B129727) solution.[1] In the case of 2-Acetamidobenzoic acid, the compound was recrystallized from ethanol. For 4-Acetamidobenzoic acid, the anhydrous crystals were obtained through controlled crystallization, while a monohydrate form has also been reported, crystallized from an aqueous acetic anhydride (B1165640) solution.[2][3]

X-ray Data Collection

Data for this compound was collected using a Rigaku Saturn CCD area-detector with Mo Kα radiation.[1] For 2-Acetamidobenzoic acid, a plate-shaped crystal was used for three-dimensional intensity data collection.[4] The data for 4-Acetamidobenzoic acid monohydrate was collected on a Rigaku MM007-HF CCD diffractometer, also with Mo Kα radiation.[2][3] For all structures, the crystals were maintained at a constant temperature during data collection to minimize thermal vibrations.

Structure Solution and Refinement

The collected diffraction data was processed to yield the unit cell parameters and intensity of each reflection. The crystal structures were solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualizing the Crystallographic Workflow

The process of determining a crystal structure via X-ray diffraction can be visualized as a sequential workflow, from sample preparation to the final structural model.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray Detection Data Detection Xray->Detection Processing Data Processing Detection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structural Model

Figure 1. A generalized workflow for X-ray crystal structure determination.

Comparative Structural Analysis

The distinct crystal systems and space groups of the three isomers point to fundamental differences in their molecular packing. This compound and the anhydrous form of 4-Acetamidobenzoic acid both crystallize in the monoclinic system, albeit with different space groups and unit cell dimensions.[1][5] In contrast, 2-Acetamidobenzoic acid adopts an orthorhombic crystal system.[4][5]

These variations in crystal packing are driven by the different substitution patterns on the benzene (B151609) ring, which influence the formation of intermolecular hydrogen bonds and other non-covalent interactions. The interplay of these forces dictates the overall stability and physical properties of the crystalline material. A detailed analysis of the hydrogen bonding networks and packing motifs within each crystal structure is essential for a complete understanding of their solid-state behavior.

References

A Comparative Analysis of Aminobenzoic Acid Isomers: Acidity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals, this document provides a comprehensive comparison of the acidity of ortho-, meta-, and para-aminobenzoic acid isomers. This analysis is supported by experimental data, detailed analytical methodologies, and a visual representation of the structural relationships influencing their chemical properties.

The three isomers of aminobenzoic acid—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (para-aminobenzoic acid or PABA)—exhibit distinct physicochemical properties stemming from the positional variation of the amino group on the benzoic acid ring. These differences in acidity, solubility, and melting point are critical determinants of their biological activity and are of paramount importance in the fields of pharmaceutical chemistry and drug development.[1]

Physicochemical Data Comparison

The positioning of the electron-donating amino group relative to the electron-withdrawing carboxylic acid group significantly influences the electronic environment of the molecule, thereby affecting its acidity (pKa). The following table summarizes the key physicochemical properties of the three isomers.

Property2-Aminobenzoic Acid (ortho)3-Aminobenzoic Acid (meta)4-Aminobenzoic Acid (para)
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight 137.14 g/mol 137.14 g/mol 137.14 g/mol
pKa (carboxyl group) ~2.17~3.07[1][2]~2.38 - 2.50[1][3]
pKa (amino group) ~4.85[1]~4.79[1][2]~4.85 - 4.88[1][3]
Melting Point 146.5 °C173 °C187-189 °C
Water Solubility 3.5 g/L at 20 °C5.9 g/L at 15 °C4.7 g/L at 20 °C
Appearance White to off-white crystalline powderWhite to brownish crystalline powderWhite to slightly yellow crystalline solid

Note: The acidity of the isomers is influenced by a combination of inductive and resonance effects. In the case of the ortho and para isomers, the formation of a zwitterion can also play a role in their acidic character.[4] The intramolecular hydrogen bonding in the ortho isomer between the carboxylic hydrogen and the amino group's lone pair of electrons can make it more difficult to deprotonate the carboxylic acid, which might seem counterintuitive to its lower pKa value.[5][6] However, the "ortho effect" can lead to steric inhibition of resonance, which can increase acidity.[7]

Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry

A reliable method for determining the pKa values of the aminobenzoic acid isomers is UV-Vis spectrophotometry. This technique relies on the principle that the protonated and deprotonated forms of a molecule exhibit different absorption spectra.

Materials:

  • Aminobenzoic acid isomer (ortho, meta, or para)

  • Buffer solutions covering a pH range from 2 to 12

  • Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

  • Suitable solvent (e.g., deionized water or a water/methanol mixture)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the specific aminobenzoic acid isomer in a suitable solvent.

  • Buffer Series Preparation: Prepare a series of buffer solutions with known pH values spanning a wide range (e.g., from pH 2 to 12).

  • Sample Preparation: Add a precise and constant volume of the stock solution to each of the buffer solutions.

  • Spectrophotometric Measurement: Measure the UV-Vis absorption spectrum for each of the prepared samples.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.

    • Plot the absorbance at this wavelength against the corresponding pH of the buffer solution.

    • The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.[1]

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution samples Mix Stock with Buffers stock->samples buffers Prepare Buffer Series (pH 2-12) buffers->samples spectro Measure UV-Vis Spectra samples->spectro plot Plot Absorbance vs. pH spectro->plot pka Determine pKa from Sigmoidal Curve plot->pka

Experimental workflow for pKa determination.

Structural Influence on Acidity

The acidity of the carboxylic acid group and the basicity of the amino group in aminobenzoic acid isomers are intricately linked to their relative positions on the benzene (B151609) ring. The interplay of inductive effects, resonance stabilization, and potential intramolecular interactions dictates the overall acidic strength.

acidity_comparison cluster_isomers Aminobenzoic Acid Isomers cluster_factors Influencing Factors ortho ortho-Aminobenzoic Acid pKa₁ ≈ 2.17 h_bonding Intramolecular H-Bonding ortho->h_bonding acidity Acidity (pKa₁) ortho->acidity meta meta-Aminobenzoic Acid pKa₁ ≈ 3.07 meta->acidity para para-Aminobenzoic Acid pKa₁ ≈ 2.38-2.50 para->acidity inductive Inductive Effect resonance Resonance Effect h_bonding->acidity acidity->inductive acidity->resonance

Factors influencing the acidity of aminobenzoic acid isomers.

This comparative guide highlights the significant variations in the acidity of aminobenzoic acid isomers, providing a foundational understanding for researchers in drug design and development. The provided experimental protocol offers a robust method for verifying these critical physicochemical parameters.

References

Spectroscopic comparison of 3-Acetamidobenzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive spectroscopic comparison of 3-Acetamidobenzoic acid with its precursors, 3-Aminobenzoic acid and Acetic anhydride (B1165640). Detailed experimental protocols and supporting data are presented to facilitate the analysis and confirmation of this important amide synthesis.

The acetylation of 3-Aminobenzoic acid with Acetic anhydride is a fundamental transformation in organic synthesis, yielding this compound, a valuable intermediate in the preparation of various pharmaceuticals. Spectroscopic analysis is crucial for monitoring the reaction progress and confirming the identity and purity of the product. This guide offers a side-by-side comparison of the key spectroscopic features of the starting materials and the final product.

Spectroscopic Data Comparison

The following table summarizes the characteristic spectroscopic data for this compound and its precursors. This data is essential for identifying the functional group transformations that occur during the synthesis.

Compound Molecular Formula Molecular Weight ( g/mol ) Key IR Absorptions (cm⁻¹) ¹H NMR Chemical Shifts (δ ppm) ¹³C NMR Chemical Shifts (δ ppm) Mass Spectrum (m/z)
3-Aminobenzoic acid C₇H₇NO₂137.143400-3200 (N-H stretch), 3200-2500 (O-H stretch), 1700-1680 (C=O stretch), 1620-1580 (N-H bend)Aromatic protons (6.5-7.8), -NH₂ (variable, broad), -COOH (variable, broad)Aromatic carbons (115-150), C=O (~170)137 (M⁺), 120, 92, 65
Acetic anhydride C₄H₆O₃102.091825, 1750 (anhydride C=O stretch)2.2 (s, 6H)C=O (~167), CH₃ (~22)102 (M⁺), 60, 43
This compound C₉H₉NO₃179.173300 (N-H stretch), 3200-2500 (O-H stretch), 1700-1680 (acid C=O stretch), 1670 (amide C=O stretch), 1550 (N-H bend)Aromatic protons (7.3-8.2), -NH (singlet, ~10.0), -CH₃ (singlet, ~2.1), -COOH (variable, broad)Aromatic carbons (118-140), Acid C=O (~170), Amide C=O (~169), CH₃ (~24)179 (M⁺), 137, 120, 92, 43

Experimental Protocols

Synthesis of this compound

This protocol outlines the laboratory-scale synthesis of this compound from 3-Aminobenzoic acid and Acetic anhydride.

Materials:

  • 3-Aminobenzoic acid

  • Acetic anhydride

  • Water

  • Ethanol (B145695) (for recrystallization)

  • Standard laboratory glassware (Erlenmeyer flask, beaker, Buchner funnel, etc.)

  • Heating plate

  • Magnetic stirrer

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve 5.0 g of 3-Aminobenzoic acid in 50 mL of water. Gentle heating and stirring may be required to achieve complete dissolution.

  • To the solution, add 5.5 mL of Acetic anhydride in a dropwise manner while continuously stirring.

  • Continue stirring the mixture at room temperature for 15-20 minutes. A white precipitate of this compound will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the product with a small amount of cold water to remove any unreacted starting materials and acetic acid.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound.

  • Dry the purified crystals in a desiccator and determine the yield and melting point.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • Acquire the IR spectra of the starting materials and the purified product using a Fourier Transform Infrared (FTIR) spectrometer.

  • Prepare solid samples as KBr pellets or use an Attenuated Total Reflectance (ATR) accessory.

  • Compare the spectra to identify the disappearance of the N-H stretching bands of the primary amine in the starting material and the appearance of the N-H stretching and C=O stretching bands of the amide in the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the samples in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the structure of the product. Key changes include the appearance of a methyl singlet and an amide proton signal in the ¹H NMR spectrum of the product.

Mass Spectrometry (MS):

  • Obtain the mass spectra of the compounds using an appropriate ionization technique (e.g., Electron Ionization - EI).

  • Identify the molecular ion peak (M⁺) for each compound to confirm their respective molecular weights.

  • Analyze the fragmentation pattern to further support the structural assignments.

Reaction Workflow

The following diagram illustrates the straightforward synthetic pathway from the precursors to this compound.

reaction_workflow precursor1 3-Aminobenzoic acid plus precursor1->plus precursor2 Acetic anhydride precursor2->plus product This compound plus->product Acetylation

Synthesis of this compound.

This comprehensive guide provides the necessary spectroscopic and procedural information for the successful synthesis and characterization of this compound. By carefully comparing the spectral data of the product with its precursors, researchers can confidently verify the outcome of the acetylation reaction.

A Comparative Guide to Purity Assessment of 3-Acetamidobenzoic Acid: Titration vs. High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical compounds is a cornerstone of quality control and reliable research. This guide provides a comprehensive comparison of two common analytical techniques for assessing the purity of 3-Acetamidobenzoic acid: the classical acid-base titration method and the modern instrumental technique of High-Performance Liquid Chromatography (HPLC).

Method Comparison at a Glance

The choice between titration and HPLC for purity analysis depends on various factors, including the required specificity, sensitivity, sample throughput, and the nature of potential impurities. While titration offers a cost-effective and precise measurement of total acidity, HPLC provides a more detailed impurity profile.

ParameterAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Neutralization reaction between the acidic analyte and a standardized basic titrant.Separation of the analyte from impurities based on differential partitioning between a stationary and a mobile phase, followed by detection.
Specificity Low. Titrates total acidity and does not distinguish between this compound and other acidic impurities.High. Can separate and quantify the main component and individual impurities, provided the method is optimized.
Sensitivity Moderate. Typically in the milligram range.High. Can detect impurities at parts-per-million (ppm) levels or lower.
Precision High. Relative standard deviations (RSD) of <0.5% are achievable with careful technique.High. RSD values of <1% are common.
Accuracy High for the determination of total acidity. Can be misleading if acidic or basic impurities are present.High. Provides a more accurate measure of the purity of the main component.
Sample Throughput Lower. Each sample is analyzed individually.Higher. Can be automated for the analysis of multiple samples.
Cost Low. Requires basic laboratory glassware and reagents.High. Requires expensive instrumentation, columns, and high-purity solvents.
Information Provided Percentage of total acidic content.Purity of the main component, number of impurities, and their relative abundance.

Experimental Protocols

Purity Assessment by Acid-Base Titration

This method determines the purity of this compound by titrating it with a standardized solution of sodium hydroxide.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (B145695) (95%, neutralized)

  • Phenolphthalein (B1677637) indicator solution

  • Analytical balance

  • Burette (50 mL, Class A)

  • Pipette (25 mL, Class A)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 300-400 mg of the this compound sample and record the weight.

  • Dissolve the sample in 50 mL of neutralized ethanol in a 250 mL Erlenmeyer flask. Gentle warming may be required to aid dissolution.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution from the burette until a persistent faint pink color is observed.

  • Record the volume of NaOH solution consumed.

  • Perform a blank titration using 50 mL of neutralized ethanol and subtract this volume from the sample titration volume.

  • Calculation: The purity of this compound is calculated using the following formula:

    Where:

    • V = Volume of NaOH solution consumed in liters (corrected for blank)

    • M = Molarity of the NaOH solution

    • E = Equivalent weight of this compound (179.17 g/mol )

    • W = Weight of the sample in grams

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method separates this compound from its potential impurities, allowing for a more accurate purity determination.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions (Illustrative):

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL). From this, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the mobile phase to a known concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Data Analysis: Generate a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample solution from the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram (Area Percent method), or more accurately by using the calibration curve.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for both analytical methods.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Ethanol weigh->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with NaOH add_indicator->titrate endpoint Observe Endpoint titrate->endpoint calculate Calculate Purity endpoint->calculate

Titration Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standards filter_sol Filter Solutions prep_standard->filter_sol prep_sample Prepare Sample prep_sample->filter_sol inject Inject into HPLC filter_sol->inject acquire Acquire Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity integrate->calculate

HPLC Experimental Workflow

Logical Relationship of Methods

The relationship between these two methods in a comprehensive quality control strategy can be visualized as follows:

Method_Relationship cluster_Purity Purity Assessment of this compound Titration Titration (Total Acidity) Purity_Result Overall Purity Assessment Titration->Purity_Result Assay Value Confirmatory_Analysis Requires Orthogonal Method for Impurity Identification Titration->Confirmatory_Analysis Non-specific HPLC HPLC (Impurity Profiling) HPLC->Purity_Result Purity & Impurity Levels HPLC->Confirmatory_Analysis Specific

Relationship between Titration and HPLC

Conclusion

Both acid-base titration and HPLC are valuable techniques for assessing the purity of this compound. Titration serves as a rapid, cost-effective method for determining the overall acidic content and is suitable for routine quality control where the impurity profile is well-characterized and known to be non-acidic. However, for a comprehensive understanding of purity, including the identification and quantification of individual impurities, HPLC is the superior method. In a drug development setting, a combination of both techniques is often employed: titration for routine batch release testing and HPLC for method validation, stability studies, and in-depth characterization of reference standards and final products. The choice of method should be guided by the specific analytical requirements and the stage of the drug development process.

Docking Studies of 3-Acetamidobenzoic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the interactions between 3-acetamidobenzoic acid derivatives and key protein targets reveals promising avenues for therapeutic development. This guide provides a comparative overview of docking studies, supported by experimental data and detailed protocols, to aid researchers in the fields of drug design and molecular modeling.

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of clinically relevant protein targets. In silico docking studies have been instrumental in elucidating the binding modes and predicting the inhibitory potential of these compounds. This guide synthesizes findings from multiple studies, offering a comparative analysis of the docking performance of various this compound derivatives against microbial neuraminidase, protein tyrosine phosphatase 1B (PTP1B), and cholinesterases.

Comparative Docking Performance

The inhibitory potential of this compound derivatives has been evaluated against several key protein targets. The following tables summarize the quantitative data from various docking and in vitro studies, providing a basis for comparison of their efficacy.

Microbial Neuraminidase Inhibitors

A study on 4-acetamido-3-aminobenzoic acid derivatives, structurally similar to this compound derivatives, has shown their potential as microbial neuraminidase inhibitors. Molecular docking studies of these compounds revealed significant binding interactions with the enzyme's active site.[1]

Compound IDTarget ProteinDocking Score (kJ/mol)In Vitro Activity (Zone of Inhibition @ 125 µg/ml)
5k-5qMicrobial Neuraminidase> -916 ± 2.5 mm
5x, 5yMicrobial NeuraminidaseNot specifiedPotent inhibitory action

Table 1: Docking scores and in vitro antimicrobial activity of 4-acetamido-3-aminobenzoic acid derivatives against microbial neuraminidase.[1]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Novel 3-acetamido-4-methyl benzoic acid derivatives have been designed and synthesized as inhibitors of PTP1B, a key regulator in insulin (B600854) signaling pathways. Docking studies were performed to understand the binding interactions within the PTP1B active site.

Compound IDTarget ProteinIC50 (µM)
10c (3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid)PTP1B8.2
10e (3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid)PTP1B8.3

Table 2: In vitro inhibitory activity of 3-acetamido-4-methyl benzoic acid derivatives against PTP1B.[2][3]

Cholinesterase Inhibitors

A series of 2-, 3-, and 4-aminobenzoic acid derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies supported the in vitro findings.[4]

Compound IDTarget ProteinIC50 (µM)Binding Energy (ΔG, kcal/mol)
5bAcetylcholinesterase (AChE)1.66 ± 0.03-9.54
2cButyrylcholinesterase (BChE)2.67 ± 0.05-5.53

Table 3: In vitro inhibitory activity and docking binding energies of aminobenzoic acid derivatives against cholinesterases.[4]

Experimental Protocols

The methodologies employed in the cited studies form the basis for the presented data. A general workflow for molecular docking studies of this compound derivatives is outlined below.

Molecular Docking Workflow

cluster_prep Preparation Ligand_Prep Ligand Preparation (3D structure generation, energy minimization) Docking Molecular Docking (e.g., AutoDock, GOLD) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB structure retrieval, removal of water, addition of hydrogens) Protein_Prep->Docking Analysis Analysis of Results (Binding energy/score, interaction analysis) Docking->Analysis Validation Experimental Validation (In vitro assays) Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

Ligand Preparation: The 3D structures of the this compound derivatives are generated and optimized to their lowest energy conformation using computational chemistry software.

Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added to the protein structure. The active site for docking is defined based on known binding pockets or through prediction algorithms.

Molecular Docking: Docking simulations are performed using software such as AutoDock, GOLD, or similar programs. These programs predict the preferred orientation of the ligand when bound to the protein and estimate the binding affinity, often expressed as a docking score or binding energy.

Analysis of Results: The results are analyzed to identify the best binding poses and to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Experimental Validation: The in silico predictions are ideally validated through in vitro biological assays, such as enzyme inhibition assays, to determine the actual inhibitory activity (e.g., IC50 values) of the compounds.

Signaling Pathway Visualizations

Understanding the biological context of the target proteins is crucial for drug development. The following diagrams illustrate the signaling pathways in which the targeted proteins are involved.

PTP1B in Insulin Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes.

Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake promotes PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates Inhibitor 3-Acetamidobenzoic Acid Derivative Inhibitor->PTP1B inhibits

Caption: PTP1B's role in negative regulation of insulin signaling.

Neuraminidase in Viral Release

Neuraminidase is a key enzyme for many viruses, including influenza, that facilitates the release of new virus particles from infected cells.

Virus Virus Particle Host_Cell Host Cell Virus->Host_Cell binds via Hemagglutinin Receptor Sialic Acid Receptor Virus->Receptor attached to Host_Cell->Virus budding of new virions Release Viral Release Neuraminidase Neuraminidase Neuraminidase->Receptor cleaves Inhibitor 3-Acetamidobenzoic Acid Derivative Inhibitor->Neuraminidase inhibits

Caption: The role of neuraminidase in the release of viral particles.

Cholinesterase in Neurotransmission

Acetylcholinesterase terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.

Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh releases Postsynaptic Postsynaptic Neuron Receptor ACh Receptor ACh->Receptor binds AChE Acetylcholinesterase (AChE) AChE->ACh hydrolyzes Receptor->Postsynaptic activates Inhibitor 3-Acetamidobenzoic Acid Derivative Inhibitor->AChE inhibits

Caption: Acetylcholinesterase's function in synaptic transmission.

References

Safety Operating Guide

Proper Disposal of 3-Acetamidobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 3-Acetamidobenzoic acid, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring environmental stewardship.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. The following protocol outlines the necessary steps for its collection, storage, and preparation for final disposal by a licensed waste management service.

1. Waste Identification and Segregation:

  • Properly identify all waste containing this compound.

  • Segregate this waste from non-hazardous materials and other incompatible chemical waste streams. Incompatible materials include strong oxidizing agents.[1]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with any other components in the waste mixture.

3. Spill Management:

  • In the event of a spill, first, eliminate all sources of ignition.

  • Dampen the spilled solid material with 60-70% ethanol (B145695) to prevent dust formation.

  • Carefully sweep up the dampened material and place it into the designated hazardous waste container.

  • Clean the contaminated surface with absorbent paper dampened with 60-70% ethanol, followed by a soap and water solution. All contaminated cleaning materials must also be disposed of as hazardous waste.

4. Storage:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible chemicals.

  • Keep the container tightly sealed except when adding waste.

  • Ensure the storage area is secure and accessible only to authorized personnel.

5. Professional Disposal:

  • Arrange for the collection and disposal of the this compound waste through a licensed and certified hazardous waste disposal company.

  • Do not attempt to dispose of this chemical down the drain or in regular solid waste. It is considered harmful to aquatic life with long-lasting effects.[2]

Disposal Method: Incineration

The recommended and most common method for the final disposal of this compound is high-temperature incineration. This process is carried out in specialized facilities designed to destroy organic hazardous waste while controlling emissions. Incineration ensures the complete destruction of the chemical, converting it into less harmful substances.

While specific operational parameters for the incineration of this compound are not detailed in publicly available literature, the process is governed by stringent regulatory standards set by agencies such as the U.S. Environmental Protection Agency (EPA). The following table summarizes typical quantitative parameters for hazardous waste incinerators.

ParameterGuideline/Requirement
Operating Temperature Generally between 850°C and 1100°C. For hazardous waste, temperatures can exceed 2000°F (approx. 1093°C).[2]
Destruction and Removal Efficiency (DRE) A minimum of 99.99% for principal organic hazardous constituents (POHCs).[1][3]
Gas Residence Time A minimum of 2 seconds in the secondary combustion chamber is a common requirement to ensure complete destruction of harmful substances.[4]
Particulate Matter Emissions Limited to 180 milligrams per dry standard cubic meter, corrected to 7% oxygen.[3]
Hydrogen Chloride (HCl) Emissions Must be reduced to 1.8 kg per hour or achieve a 99% removal efficiency.[3]

It is important to note that a detailed, step-by-step "experimental protocol" for the disposal of this compound in a laboratory setting is not applicable in the traditional sense. The ultimate disposal is a regulated industrial process performed by specialized entities. The responsibility of laboratory personnel is the safe and compliant collection, segregation, and storage of the chemical waste prior to its transfer to a certified disposal facility.

Diagram of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound from the laboratory to its final disposition.

start Start: Generation of This compound Waste identify Identify and Segregate Waste start->identify containerize Containerize in a Labeled, Compatible Hazardous Waste Container identify->containerize spill_management Spill Occurs? containerize->spill_management spill_procedure Follow Spill Management Protocol: - Dampen with Ethanol - Collect and Containerize spill_management->spill_procedure Yes store Store Securely in a Designated Area spill_management->store No spill_procedure->store professional_disposal Arrange for Professional Hazardous Waste Disposal store->professional_disposal transport Transport by Licensed Carrier professional_disposal->transport incineration High-Temperature Incineration at a Permitted Facility transport->incineration end End: Compliant Disposal incineration->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Acetamidobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 3-Acetamidobenzoic acid. Adherence to these procedures is crucial for ensuring a safe laboratory environment.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white to off-white solid powder that may cause skin, eye, and respiratory tract irritation[1][2]. While some assessments do not classify it as hazardous under OSHA standards, it is prudent to handle it with care, employing appropriate protective measures[1]. In case of fire, it may be combustible at high temperatures and can decompose to release irritating vapors and gases, such as carbon monoxide, carbon dioxide, and nitrogen oxides[1][3].

Core Personal Protective Equipment (PPE) Requirements:

Protection Type Specific Recommendations Rationale
Eye Protection Safety glasses with side-shields or goggles (compliant with EN 166 or OSHA 29 CFR 1910.133)[1][3][4][5].To prevent eye irritation from dust particles[1][2].
Hand Protection Impervious chemical-resistant gloves (e.g., natural rubber)[3][4].To prevent skin contact and potential irritation[1][2][3]. Always inspect gloves before use and remove them carefully to avoid skin contamination[4].
Body Protection Long-sleeved laboratory coat and appropriate protective clothing to prevent skin exposure[1][3][4].To minimize the risk of skin contact with the chemical powder.
Respiratory Protection Not typically required under normal use with adequate ventilation. If dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a dust filter[1][4][6].To prevent respiratory tract irritation from inhaling dust particles[1][2].

2. Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure and maintain the integrity of this compound.

Operational Plan:

  • Ventilation: Always handle this chemical in a well-ventilated area. Use process enclosures or local exhaust ventilation to control airborne dust[1].

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing[1]. Do not breathe in the dust[5]. Wash hands thoroughly after handling and before breaks[3]. Contaminated clothing should be removed and washed before reuse[4]. Do not eat, drink, or smoke in the handling area[1].

  • Dust Control: Minimize dust generation and accumulation during handling[5].

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place at room temperature[1][4]. Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases[1][5].

3. Spill and Disposal Procedures

Immediate and appropriate response to spills and proper disposal of waste are critical for laboratory and environmental safety.

Spill Response Plan:

  • Ensure Safety: Wear the personal protective equipment detailed in the table above.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, dampen the solid material with 60-70% ethanol (B145695) to prevent dust from becoming airborne[6].

  • Cleanup: Carefully sweep or shovel the dampened material into a suitable, labeled container for disposal[1][4].

  • Decontamination: Thoroughly clean the contaminated surface.

Disposal Plan:

  • Dispose of waste and unused product in accordance with all applicable local, state, and federal regulations.

  • Do not empty into drains or release into the environment[5][7].

  • Waste should be sent to an approved waste disposal plant[7].

4. Chemical and Physical Properties

Property Value
Physical State Solid, Powder[1][4]
Appearance White, Off-white[1][4]
Molecular Formula C9H9NO3[2]
Molecular Weight 179.17 g/mol [2]
Melting Point 255 - 262 °C (491 - 503.6 °F)[4][8]

Experimental Workflow Visualization

The following diagram outlines the standard operating procedure for handling a chemical spill of this compound.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_decon Final Steps A Spill Occurs B Assess Situation & Alert Others A->B C Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat, Respirator if needed) B->C D Ensure Adequate Ventilation C->D E Dampen Spilled Solid with 60-70% Ethanol (To prevent dust) D->E F Sweep Dampened Material into Labeled Waste Container E->F G Clean Spill Area with Soap and Water F->G H Dispose of Waste Container per Regulations G->H I Remove PPE & Wash Hands Thoroughly H->I

Caption: Chemical Spill Response Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.